4-Methoxy-N-methyl-benzamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
SRLUHWXWXDDUOE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-N-methyl-benzamidine
The following technical monograph provides a comprehensive analysis of 4-Methoxy-N-methyl-benzamidine , a specialized chemical probe utilized in medicinal chemistry and enzymology. This guide synthesizes known physicochemical data, synthetic methodologies, and biological applications, focusing on its role as a serine protease inhibitor and metabolic substrate.
Executive Summary
4-Methoxy-N-methyl-benzamidine is a structural analog of benzamidine, characterized by the introduction of an electron-donating methoxy group at the para-position and an N-methyl substitution on the amidine functionality. These modifications significantly alter its physicochemical profile compared to the parent compound, enhancing basicity and lipophilicity while retaining its core function as a competitive inhibitor of trypsin-like serine proteases.
This molecule serves two primary roles in research:
-
Protease Inhibition Probe: Investigating the steric tolerance of the S1 specificity pocket in enzymes like Trypsin, Thrombin, and Factor Xa.
-
Metabolic Model: Studying N-oxidative pathways catalyzed by cytochrome P450 and the mitochondrial amidoxime reducing component (mARC).
Physicochemical Profile
The introduction of the p-methoxy and N-methyl groups creates a unique electronic environment. The methoxy group acts as a strong electron donor (resonance effect), stabilizing the cationic amidinium form, while the N-methyl group introduces steric bulk and slight inductive donation.
2.1 Key Properties Table
| Property | Value (Experimental/Predicted) | Context |
| Chemical Formula | C₉H₁₂N₂O | — |
| Molecular Weight | 164.21 g/mol | — |
| Structure | 4-MeO-C₆H₄-C(=NH)NHMe | Tautomeric equilibrium exists |
| pKa (Conjugate Acid) | ~11.8 – 12.2 (Est.) | Higher than Benzamidine (11.6) due to p-OMe donation |
| LogP | ~1.3 – 1.6 (Est.) | Increased lipophilicity vs. Benzamidine (0.64) |
| H-Bond Donors | 2 | Amidine N-H protons |
| H-Bond Acceptors | 2 | Amidine Nitrogen, Methoxy Oxygen |
| Solubility | High (Acidic pH), Moderate (Neutral) | Soluble in DMSO, MeOH, Dilute HCl |
2.2 Structural Dynamics
The amidine group exists in a tautomeric equilibrium. In solution, the N-methyl group can reside on either the imine or amine nitrogen, though the E-isomer is generally favored to minimize steric clash with the phenyl ring.
Tautomeric Forms:
-
Form A: 4-MeO-Ph-C(=NMe)-NH₂
-
Form B: 4-MeO-Ph-C(=NH)-NHMe
Note: In physiological conditions (pH 7.4), the molecule is predominantly protonated (cationic), forming the resonance-stabilized amidinium ion.
Synthetic Methodologies
Two primary routes are established for the synthesis of N-substituted benzamidines: the classic Pinner Synthesis and Direct Amination .
Protocol A: Pinner Synthesis (Standard)
This method proceeds via an imidate intermediate, ensuring high regioselectivity.
-
Imidate Formation:
-
Reagents: 4-Methoxybenzonitrile, Dry HCl gas, Anhydrous Methanol.
-
Conditions: 0°C to RT, 12-24 h.
-
Intermediate: Methyl 4-methoxybenzimidate hydrochloride.
-
Mechanism: Acid-catalyzed addition of methanol to the nitrile.
-
-
Amidine Formation:
-
Reagents: Methyl 4-methoxybenzimidate HCl, Methylamine (2.0 M in MeOH).
-
Conditions: RT, 12-48 h.
-
Workup: Evaporation, recrystallization from EtOH/Ether.
-
Protocol B: Direct Lewis Acid Catalysis
A faster route using Lewis acids to activate the nitrile.
-
Reagents: 4-Methoxybenzonitrile, Methylamine, AlCl₃ or ZnCl₂.
-
Conditions: Reflux in Toluene or neat fusion (120°C).
-
Note: Requires harsh conditions; lower yield but faster.
Visualization: Synthetic Pathway
The following diagram illustrates the Pinner synthesis pathway, highlighting the critical intermediate.
Caption: Step-wise Pinner synthesis converting the nitrile to the target amidine via an imidate intermediate.
Biological Applications & Mechanism
5.1 Serine Protease Inhibition
Benzamidines are classic competitive inhibitors of trypsin-like serine proteases. They mimic the side chain of Arginine (Arg) or Lysine (Lys), the natural substrates for these enzymes.
-
Target: S1 Specificity Pocket (Deep, negatively charged).
-
Mechanism: The positively charged amidinium group forms a critical salt bridge with the carboxylate of Aspartate 189 (Trypsin numbering) at the bottom of the S1 pocket.
-
Effect of N-Methylation: The N-methyl group introduces steric bulk. While the parent benzamidine fits perfectly, the N-methyl derivative probes the available space within the S1 pocket. A significant drop in affinity (Ki) compared to the unsubstituted parent indicates steric clash with residues like Ser190 or Gly219.
5.2 Metabolic N-Oxidation
This molecule is a substrate for the mARC system (Mitochondrial Amidoxime Reducing Component).[1]
-
Pathway: Amidine
Amidoxime.[2] -
Significance: N-hydroxylated amidines (amidoximes) are often used as prodrugs to improve oral bioavailability.[2] The N-methyl group blocks one site of hydroxylation, simplifying the metabolic profile to a single N-hydroxy metabolite or leading to N-demethylation.
Visualization: Enzyme Interaction
The diagram below models the interaction within the S1 pocket of a trypsin-like protease.
Caption: Conceptual binding mode of 4-Methoxy-N-methyl-benzamidine in the S1 pocket of Trypsin.
References
-
Clement, B., & Zimmermann, M. (1987).[1] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link
-
Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal, 433(2), 383–391. Link
- Leung, D., et al. (2000). Activity of benzamidine derivatives against trypsin-like serine proteases. Journal of Medicinal Chemistry, 43(3), 305–341. (General reference for benzamidine SAR).
-
PubChem Compound Summary. Benzamidine Derivatives. National Center for Biotechnology Information. Link
Sources
4-Methoxy-N-methyl-benzamidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methoxy-N-methyl-benzamidine
Introduction
4-Methoxy-N-methyl-benzamidine is a substituted aromatic amidine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzamidine core with a methoxy and an N-methyl group, makes it a key intermediate in the development of various pharmaceutical agents, particularly as an inhibitor for proteases and other enzymes.[1][2][3] This guide provides a comprehensive overview of a common and reliable synthetic pathway to 4-Methoxy-N-methyl-benzamidine, intended for researchers, scientists, and professionals in drug development. The presented synthesis is a two-step process commencing with the readily available 4-methoxybenzonitrile.
Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable synthesis of 4-Methoxy-N-methyl-benzamidine involves a two-step reaction sequence. The first step is the formation of the amidine functional group from a nitrile precursor, followed by a selective N-methylation.
-
Step 1: Amidine Formation via the Pinner Reaction. The synthesis initiates with the conversion of 4-methoxybenzonitrile to 4-methoxybenzamidine hydrochloride. The Pinner reaction is a classic and effective method for this transformation, reacting a nitrile with an alcohol in the presence of an acid catalyst.[4][5]
-
Step 2: N-Methylation of 4-methoxybenzamidine. The second step involves the selective methylation of one of the nitrogen atoms of the newly formed amidine group to yield the final product.
The overall synthetic pathway is illustrated below:
Figure 1: Two-step synthesis of 4-Methoxy-N-methyl-benzamidine.
Step 1: Synthesis of 4-Methoxybenzamidine Hydrochloride
This step employs a variation of the Pinner reaction, where a catalytic amount of sodium methoxide in methanol generates the methyl imidate in situ, which is then converted to the amidine with ammonium chloride.
Causality Behind Experimental Choices
-
Starting Material: 4-methoxybenzonitrile is an ideal starting material due to its commercial availability and the reactivity of the nitrile group towards nucleophilic addition.[6]
-
Reagents:
-
Methanol (CH₃OH): Serves as both the solvent and the reactant in the formation of the imidate intermediate. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile to the corresponding amide.
-
Sodium Methoxide (NaOCH₃): Acts as a catalyst to facilitate the attack of methanol on the nitrile carbon.
-
Ammonium Chloride (NH₄Cl): Provides the ammonia equivalent necessary for the conversion of the imidate to the amidine.
-
Detailed Experimental Protocol
-
To a solution of 4-methoxybenzonitrile (15.7 mmol, 1.0 eq) in anhydrous methanol (20 mL), add sodium methoxide (1.57 mmol, 0.1 eq).[7]
-
Stir the reaction mixture at room temperature for 48 hours.
-
Add ammonium chloride (15.7 mmol, 1.0 eq) to the reaction mixture and continue stirring for an additional 24 hours.[7][8]
-
The product, 4-methoxybenzamidine hydrochloride, will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxybenzonitrile | 133.15 | 15.7 | 1.0 |
| Sodium Methoxide | 54.02 | 1.57 | 0.1 |
| Ammonium Chloride | 53.49 | 15.7 | 1.0 |
| Product | 4-Methoxybenzamidine HCl | ~7.0 (44.5% yield) |
Table 1: Summary of reagents and expected yield for the synthesis of 4-methoxybenzamidine hydrochloride.[7]
Step 2: N-Methylation of 4-Methoxybenzamidine
The second step involves the selective methylation of the amidine. Careful selection of the methylating agent and base is important to avoid over-methylation (formation of the N,N-dimethylated product).
Causality Behind Experimental Choices
-
Substrate: 4-methoxybenzamidine hydrochloride is typically neutralized with a base before or during the methylation reaction to provide the free amidine for reaction.
-
Methylating Agent: Methyl iodide (CH₃I) is a common and reactive methylating agent. However, milder agents like dimethyl sulfate or methyl triflate can also be used. To improve selectivity for mono-methylation, some protocols suggest using quaternary ammonium salts as the methylating agent.[9]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amidine, making it more nucleophilic.[9] The choice of a milder base can help control the reaction and prevent over-methylation.[9]
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is suitable for this type of reaction.
Detailed Experimental Protocol
-
Suspend 4-methoxybenzamidine hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL/mmol of amidine).
-
Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-N-methyl-benzamidine.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish, a stronger base like cesium carbonate may be used, or the reaction temperature can be moderately increased.[9] Ensure all reagents are of high purity and the solvent is anhydrous.
-
Formation of Byproducts (Over-methylation): If significant amounts of the N,N-dimethylated product are observed, consider using a milder methylating agent or a stoichiometric amount of a milder base.[9] Careful monitoring of the reaction and stopping it once the desired product is formed is crucial.[9]
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to 4-Methoxy-N-methyl-benzamidine. The initial Pinner reaction efficiently converts the readily available 4-methoxybenzonitrile to the corresponding amidine, which is then selectively N-methylated. By carefully controlling the reaction conditions, particularly in the methylation step, high yields of the desired product can be achieved. This guide offers a solid foundation for researchers to synthesize this important building block for applications in drug discovery and organic chemistry.
References
- Luo, G., Tang, Z., Lao, K., Li, X., You, Q., & Xiang, H. (2018). European Journal of Medicinal Chemistry, 150, 783-795.
- ChemicalBook. (n.d.). 4-METHOXYBENZAMIDINE, HYDROCHLORIDE | 51721-68-7.
- Clement, B. (1984). Hepatic microsomal N-demethylation of N-methylbenzamidine.
- Benaissa, I., Dembélé, K., Cantat, T., & Genre, C. (n.d.). N‐methylation of benzamide (1 a) with formic acid.
- Benchchem. (n.d.). Optimizing N-Methylation of Benzamides.
- Wikipedia. (n.d.). Pinner reaction.
- J&K Scientific. (n.d.). Pinner Reaction.
- CymitQuimica. (n.d.). CAS 51721-68-7: 4-Methoxybenzamidine, Hydrochloride.
- J&K Scientific LLC. (n.d.). 4-Methoxybenzamidine hydrochloride | 51721-68-7.
- Chem-Impex. (n.d.). 4-Methoxybenzamidine hydrochloride.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- SynArchive. (n.d.). Pinner Reaction.
- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile 99 874-90-8.
Sources
- 1. CAS 51721-68-7: 4-Methoxybenzamidine, Hydrochloride [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE | 51721-68-7 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: Mechanism and Application of 4-Methoxy-N-methyl-benzamidine
Executive Summary
4-Methoxy-N-methyl-benzamidine is a synthetic small-molecule probe belonging to the benzamidine class of serine protease inhibitors. While the parent compound, benzamidine, is a classic competitive inhibitor targeting the S1 specificity pocket of enzymes like trypsin, thrombin, and Factor Xa, the 4-methoxy and N-methyl substitutions introduce critical physicochemical alterations. These modifications modulate binding affinity, electronic distribution, and steric fit, making this molecule a valuable model for exploring the plasticity of the S1 pocket and the "water-bridging" networks critical for high-affinity ligand design.
This guide dissects the compound's mechanism of action, structural biology, and experimental utility, providing a robust framework for researchers utilizing it in Fragment-Based Drug Discovery (FBDD) or enzymology.
Part 1: Chemical Architecture & Properties
To understand the mechanism, one must first deconstruct the scaffold into its functional pharmacophores.
| Component | Chemical Function | Biological Role |
| Benzamidine Core | Cationic Anchor (pKa ~11-12) | Mimics the basic side chain of Arginine (Arg) or Lysine (Lys), the natural substrates of trypsin-like proteases. |
| 4-Methoxy Group | Electron Donor (-OMe) | Electronic: Increases electron density on the aromatic ring and the amidine group, potentially raising basicity.Steric: Probes the depth of the S1 pocket (distal to Asp189). |
| N-Methyl Group | Steric/Hydrophobic Probe | Steric: Introduces asymmetry and bulk to the amidine headgroup.Solvation: Disrupts the canonical "water network" often found bridging the inhibitor to the enzyme surface (e.g., Ser195). |
Part 2: Mechanism of Action (The Core)
Primary Binding Mode: Competitive Inhibition
4-Methoxy-N-methyl-benzamidine functions as a reversible competitive inhibitor . It competes with the natural substrate (e.g., peptides containing Arg/Lys) for the active site.
-
Thermodynamics: The binding is driven by the electrostatic attraction between the positively charged amidine group and the negatively charged aspartate residue at the bottom of the S1 pocket.
Molecular Recognition (The S1 Pocket)
The mechanism is defined by specific interactions within the protease active site (using Bovine Trypsin as the canonical model):
-
The Salt Bridge (Critical): The amidine cation (
) penetrates the S1 pocket and forms a bidentate salt bridge with the carboxylate of Asp189 . This mimics the interaction of the P1 Arginine of the natural substrate. -
Hydrophobic Sandwich: The phenyl ring of the benzamidine inserts between the flat hydrophobic walls of the S1 pocket, typically formed by Trp215 (or Ser190/Gln192 backbone) and Val213 .
-
The 4-Methoxy Effect: In crystal structures of the related 4-methoxybenzamidine (e.g., PDB: 7WA2), the methoxy group is accommodated deep in the pocket. The oxygen atom can potentially accept a hydrogen bond from structural waters or backbone amides, while the methyl group displaces specific solvent molecules, contributing to entropy-driven binding.
-
The N-Methyl Perturbation: This is the distinguishing feature.
-
Steric Clash: In strict trypsin-like enzymes, the S1 pocket is narrow. An N-methyl group on the amidine nitrogen can create a steric clash with the carbonyl oxygen of Ser190 or Gly219 , often reducing affinity compared to the unsubstituted parent.
-
Selectivity: This steric penalty is exploited in drug design to gain selectivity. For example, enzymes with slightly larger or more flexible S1 pockets (e.g., Thrombin or Factor Xa) may tolerate the N-methyl group better than Trypsin, allowing for selective inhibition.
-
Visualization of the Signaling/Binding Pathway[1]
Caption: Mechanistic map of 4-Methoxy-N-methyl-benzamidine binding to the S1 pocket of a serine protease. Note the central role of the Amidine-Asp189 salt bridge and the modulation by the N-methyl group.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Pinner Reaction Adaptation)
Note: This compound is often synthesized via the Pinner reaction, converting a nitrile to an imidate, then to an amidine.
Reagents: 4-Methoxybenzonitrile, Methanol (anhydrous), HCl (gas), Methylamine (in MeOH).
-
Imidate Formation:
-
Dissolve 4-Methoxybenzonitrile (1.0 eq) in anhydrous Methanol.
-
Cool to 0°C and bubble dry HCl gas through the solution until saturation.
-
Stir at 4°C for 24-48 hours. The nitrile converts to the Imidate Ester Hydrochloride .
-
Precipitate with anhydrous diethyl ether and filter.
-
-
Amidine Formation (The N-Methyl Step):
-
Resuspend the Imidate Ester intermediate in anhydrous Methanol.
-
Add Methylamine (1.1 eq, typically 2M in MeOH) dropwise at 0°C. Note: Using ammonia here would yield the unsubstituted benzamidine; using methylamine yields the N-methyl derivative.
-
Stir at room temperature for 12-24 hours.
-
Evaporate solvent and recrystallize (typically from EtOH/Ether) to obtain 4-Methoxy-N-methyl-benzamidine HCl .
-
Protocol B: Kinetic Characterization (Ki Determination)
Objective: Determine the inhibition constant (
Materials:
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Inhibitor: 4-Methoxy-N-methyl-benzamidine (dissolved in DMSO/Buffer).
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Workflow:
-
Preparation: Prepare serial dilutions of the inhibitor (0, 10, 50, 100, 500 µM).
-
Incubation: Mix Enzyme (final conc. ~10-50 nM) with Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.
-
Initiation: Add L-BAPA substrate (at concentrations spanning
to ). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5-10 minutes.
-
Analysis:
-
Calculate initial velocities (
). -
Plot Lineweaver-Burk (Double Reciprocal) curves (
vs ). -
Result Validation: Competitive inhibition is confirmed if the lines intersect at the Y-axis (
is unchanged, apparent increases). -
Calculate
using the equation: .
-
Visualization of Experimental Logic
Caption: Workflow for synthesizing and validating 4-Methoxy-N-methyl-benzamidine potency.
Part 4: Comparative SAR Data
The following table illustrates the impact of the specific substitutions on Trypsin inhibition (Model Data based on Benzamidine SAR principles):
| Compound | Structure | Trypsin | Mechanistic Note |
| Benzamidine | Unsubstituted | ~15-20 µM | Reference standard. Perfect S1 fit. |
| 4-Methoxybenzamidine | 4-OMe | ~5-15 µM | 4-OMe often improves affinity slightly due to electronic donation and hydrophobic displacement. |
| 4-Methoxy-N-methyl-benzamidine | 4-OMe, N-Me | > 20 µM (Predicted) | Steric Penalty: The N-methyl group likely causes a clash in the tight Trypsin S1 pocket, reducing affinity compared to the parent, but potentially increasing selectivity for other proteases. |
References
-
Crystal Structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine.
- Source: RCSB Protein D
- Relevance: Provides the structural basis for the 4-methoxy group accommod
-
URL:[Link]
- Inhibition of four human serine proteases by substituted benzamidines. Source: Markwardt, F., et al. (1968/1980s studies). Pharmazie. (Foundational SAR text). Relevance: Establishes the quantitative structure-activity relationship (QSAR) for benzamidine derivatives. Context: Explains why electron-donating groups (like methoxy) generally favor binding.
-
Benzamidine – Knowledge and References.
- Source: Taylor & Francis / ScienceDirect Topics.
- Relevance: General overview of benzamidine as a competitive inhibitor and its use in affinity chrom
-
URL:[Link]
- 4-Methoxybenzamidine Hydrochloride Product Data. Source: Chem-Impex / ChemicalBook. Relevance: Confirms the availability and physical properties of the parent compound for synthesis.
Technical Deep Dive: Biological Activity & Applications of 4-Methoxy-N-methyl-benzamidine
Executive Summary
4-Methoxy-N-methyl-benzamidine represents a specialized derivative within the benzamidine class of serine protease inhibitors. While the parent compound, benzamidine, and its 4-methoxy analog are ubiquitous in biochemical research as reversible competitive inhibitors of trypsin-like enzymes, the N-methylated variant introduces critical physicochemical alterations. These modifications influence steric fit within the S1 specificity pocket, metabolic stability, and solubility profiles. This guide provides a rigorous technical analysis of the compound’s mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for its application in enzymology and drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The biological efficacy of 4-Methoxy-N-methyl-benzamidine is dictated by its electronic and steric properties. The para-methoxy group acts as an electron-donating substituent, stabilizing the cationic amidine resonance structure, while the N-methyl group introduces asymmetry and lipophilicity.
| Property | Specification |
| IUPAC Name | 4-methoxy-N-methylbenzenecarboximidamide |
| Molecular Formula | |
| Core Scaffold | Benzamidine (Aryl Amidine) |
| Key Substituents | 4-Methoxy (Electron Donor), N-Methyl (Steric/Lipophilic modulator) |
| pKa (Amidine) | ~11.0 – 11.5 (Protonated at physiological pH) |
| Primary Target | Serine Proteases (Trypsin, Thrombin, Factor Xa) |
| Binding Mode | Competitive, Reversible (Non-covalent) |
Mechanism of Action: Serine Protease Inhibition
The Canonical Interaction
Benzamidine derivatives inhibit serine proteases by mimicking the side chain of arginine. They bind deeply within the S1 specificity pocket of the enzyme.
-
Electrostatics: The protonated amidinium group forms a salt bridge with the carboxylate of Asp189 (in Trypsin) or Asp189 (in Thrombin).
-
Hydrogen Bonding: The amidine nitrogens donate hydrogen bonds to the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 .
The "4-Methoxy" Effect
The introduction of a methoxy group at the para position enhances inhibitory potency against certain proteases compared to unsubstituted benzamidine.
-
Electronic: The resonance donation (
effect) of the methoxy group increases the electron density on the aromatic ring, stabilizing the positive charge on the amidinium group. -
Van der Waals: The methoxy group extends into the S1-S2 border region, displacing ordered water molecules and gaining favorable hydrophobic contacts.
The "N-Methyl" Modulation
N-methylation is the critical differentiator for this specific compound.
-
Steric Penalty vs. Selectivity: The methyl group on the nitrogen can cause steric clashing within the tight S1 pocket of strictly specific proteases (like Trypsin), potentially increasing the
(reducing affinity) compared to the non-methylated parent. However, this steric bulk can enhance selectivity for proteases with larger or more flexible S1 pockets (e.g., Thrombin or Factor Xa). -
Solubility & Permeability: The N-methyl group reduces the polarity of the headgroup, potentially improving membrane permeability for intracellular targets or complex biological matrices.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism within the catalytic triad context.
Figure 1: Competitive inhibition logic. The inhibitor competes with the substrate for the active site, forming a reversible EI complex that prevents the formation of the catalytic tetrahedral intermediate.
Biological Applications & Utility
Biochemical Probe for Protease Profiling
Researchers utilize 4-Methoxy-N-methyl-benzamidine to dissect enzymatic pathways.
-
Assay Validation: Used as a positive control in high-throughput screening (HTS) for novel protease inhibitors.
-
Active Site Titration: Due to its reversible nature, it is used to titrate active sites in kinetic studies, distinguishing between active and zymogen forms of proteases.
Structural Biology (Crystallography)
Benzamidine derivatives are essential in X-ray crystallography of serine proteases.
-
Conformational Stabilization: Binding of the inhibitor locks the protease in a defined conformation, reducing disorder in the crystal lattice.
-
Prevention of Autolysis: High concentrations of the inhibitor prevent the protease from digesting itself during the long crystallization process.
Synthetic Intermediate
Beyond direct biological activity, this compound serves as a "warhead" building block in medicinal chemistry.
-
Fragment-Based Drug Design (FBDD): The 4-methoxy-N-methyl-benzamidine moiety is often incorporated into larger ligands (e.g., Factor Xa inhibitors or mGluR antagonists) to provide the necessary cationic anchor point.
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: Quantify the inhibitory potency against Bovine Trypsin using a chromogenic substrate.
Reagents:
-
Enzyme: Bovine Trypsin (Sigma T1426), 50 nM final concentration.
-
Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide),
mM. -
Inhibitor: 4-Methoxy-N-methyl-benzamidine (dissolved in DMSO).
-
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2.
Workflow:
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.
-
Serial Dilution: Prepare 0, 10, 50, 100, 250, and 500
M inhibitor concentrations in Assay Buffer. -
Pre-incubation:
-
Add 10
L of Inhibitor (or DMSO control) to 80 L of Enzyme solution in a 96-well plate. -
Incubate for 10 minutes at 25°C to establish equilibrium.
-
-
Reaction Initiation: Add 10
L of L-BAPNA (final conc. equal to of the substrate). -
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot
vs. [I]. Fit to the Cheng-Prusoff equation for competitive inhibition:
Protocol B: Crystallization Soak System
Objective: Stabilize Trypsin crystals with the inhibitor.
Workflow Diagram:
Figure 2: Workflow for ligand soaking in protein crystallography.
Comparative SAR Analysis
The following table contextualizes the activity of the N-methyl derivative against related analogs.
| Compound | Trypsin | Thrombin | Notes |
| Benzamidine | ~18 | ~600 | Baseline reference. |
| 4-Methoxybenzamidine | ~15 | ~500 | Increased potency due to electron donation. |
| 4-Methoxy-N-methyl-benzamidine | ~25 - 50 * | Variable | Predicted range. N-methylation typically reduces Trypsin affinity slightly due to steric clash with Asp189 but may improve selectivity against other proteases. |
| 4-Aminobenzamidine | 0.8 | 13 | Strong H-bond donor; highly potent. |
*Note: Values for the N-methyl derivative are estimated based on SAR trends where N-alkylation of benzamidines generally incurs a 2-5x penalty in potency for Trypsin due to loss of optimal H-bond geometry.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors. BenchChem.[1] Link
-
Matsuura, H., et al. (2023).[2] Raw diffraction images of 4-Methoxybenzamidine-bound trypsin.[2] Zenodo. Link
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PubChem. (2025).[3] 4-methoxy-N-methylbenzamide (Compound Summary).[3][4][5] National Library of Medicine. Link
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AstraZeneca AB. (2006). International Patent WO2006014185A1: Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. WIPO.[3] Link
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MedChemExpress. (2024). Benzamidine hydrochloride Product Information and Biological Activity.[6][7] MedChemExpress. Link
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4-Methoxy-N-methyl-benzamidine Derivatives and Analogues: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary As a highly versatile scaffold in medicinal chemistry, 4-methoxy-N-methyl-benzamidine and its analogues serve as critical pharmacophores in the development of serine protease inhibitors and metabotropic glutamate receptor (mGluR) antagonists. This technical guide provides an in-depth analysis of the structural rationale behind N-methylated benzamidines, details a self-validating synthetic protocol using organoaluminum chemistry, and explores the metabolic prodrug strategies required to overcome the inherent pharmacokinetic limitations of the amidine functional group.
Structural Rationale & Chemical Profiling
The benzamidine moiety is a classic, strongly basic functional group (pKa ~11.5) that remains protonated under physiological conditions. Modifying this core to 4-methoxy-N-methyl-benzamidine introduces specific physicochemical alterations that dictate its pharmacological behavior:
-
The 4-Methoxy Substitution: The para-methoxy group acts as an electron-donating group via resonance, subtly increasing the electron density of the aromatic ring. More importantly, it provides a hydrophobic anchor capable of engaging in Van der Waals interactions within target binding sites, while the oxygen atom can serve as a localized hydrogen bond acceptor.
-
The N-Methyl Substitution: Unsubstituted benzamidines possess three hydrogen bond donors. N-methylation reduces this to two, breaking the symmetry of the amidine and slightly lowering its basicity. This steric bulk alters the binding kinetics in tight enzymatic pockets and significantly increases the lipophilicity of the molecule, improving cellular membrane permeability compared to its unsubstituted counterparts.
Pharmacological Targets & Mechanisms
Serine Protease Inhibition
Benzamidine derivatives are historically recognized as competitive inhibitors of trypsin-like serine proteases, including thrombin, factor Xa, and plasmin [1]. The positively charged amidine group mimics the basic side chain of arginine, a natural substrate for these proteases.
Mechanistically, the amidine inserts deep into the S1 specificity pocket of the protease, forming a critical bidentate salt bridge with the anionic carboxylate of an evolutionarily conserved Aspartate residue (e.g., Asp189 in thrombin) [2]. The addition of the N-methyl group forces a monodentate or sterically restricted binding conformation, which can be leveraged to achieve selectivity between closely related proteases like Factor Xa and thrombin.
Fig 1: Binding mechanism of 4-Methoxy-N-methyl-benzamidine within the serine protease S1 pocket.
mGluR5 Antagonism
Beyond proteases, 4-methoxy-N-methyl-benzamidine is a vital intermediate in synthesizing heteropolycyclic compounds that act as metabotropic glutamate receptor 5 (mGluR5) antagonists. These compounds are actively investigated for the inhibition of transient lower esophageal sphincter relaxations (TLESRs) to treat Gastro-Esophageal Reflux Disease (GERD) [3].
Synthetic Methodology: AlMe3-Promoted Amidation
The synthesis of N-substituted amidines from nitriles is notoriously difficult because nitriles are poor electrophiles. Traditional Pinner synthesis requires harsh acidic conditions. As a modern alternative, the direct amidation of 4-methoxybenzonitrile using a trimethylaluminum (AlMe3) activated amine complex provides a high-yielding, self-validating workflow [4].
Fig 2: AlMe3-promoted synthesis of 4-Methoxy-N-methyl-benzamidine from 4-methoxybenzonitrile.
Step-by-Step Protocol
Note: This protocol requires strict anhydrous conditions due to the pyrophoric nature of AlMe3.
-
Complex Formation: Suspend methylamine hydrochloride (1.2 eq) in anhydrous toluene under an inert Argon atmosphere at 0°C.
-
Causality: Anhydrous conditions prevent the violent hydrolysis of AlMe3. The hydrochloride salt is used as it safely moderates the subsequent transmetalation step.
-
-
Activation: Slowly add Trimethylaluminum (2M in toluene, 1.2 eq) dropwise.
-
Causality & Validation: AlMe3 reacts with the amine salt to form a highly nucleophilic dimethylaluminum N-methylamide intermediate. This reaction releases methane gas. The cessation of bubbling serves as a self-validating visual indicator that the active intermediate has fully formed.
-
-
Maturation: Warm the mixture to room temperature and stir for 2 hours.
-
Nitrile Addition & Amidation: Add a solution of 4-methoxybenzonitrile (1.0 eq) in toluene. Heat the reaction to 80°C for 4-6 hours.
-
Causality: The aluminum atom acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, while the tethered amide acts as an intramolecular nucleophile, driving the formation of the amidine framework.
-
-
Quenching: Cool the mixture to 0°C and carefully quench by slowly adding a slurry of silica gel in chloroform.
-
Causality: Direct aqueous quenching of aluminum complexes often creates intractable emulsion layers. Silica gel safely destroys residual AlMe3 and adsorbs the aluminum byproducts, allowing the pure amidine to be isolated via simple filtration and solvent evaporation.
-
Metabolic Profiling & Prodrug Strategies
A major hurdle in the clinical development of benzamidine derivatives is their poor oral bioavailability. Because the amidine group is highly basic, it is nearly 100% ionized in the gastrointestinal tract, preventing passive membrane diffusion.
To circumvent this, researchers utilize an amidoxime prodrug strategy . By N-hydroxylating the amidine, the pKa is drastically lowered, rendering the molecule neutral and lipophilic enough for oral absorption. Once absorbed, the prodrug is bioactivated back to the active amidine by the mitochondrial amidoxime-reducing component (mARC) , a specialized molybdoenzyme system [2].
Fig 3: Metabolic interconversion between the active amidine and its amidoxime prodrug via mARC.
Quantitative Data Summaries
The structural modifications of the benzamidine scaffold directly dictate its physicochemical properties and target affinities. Table 1 summarizes these comparative metrics.
Table 1: Physicochemical and Pharmacological Profiling of Benzamidine Derivatives
| Compound Scaffold | H-Bond Donors | Lipophilicity (clogP)* | Target S1 Pocket Affinity | Primary Metabolic Pathway |
| Unsubstituted Benzamidine | 3 | Low (~0.5) | High (Bidentate Salt Bridge) | N-hydroxylation |
| 4-Methoxybenzamidine | 3 | Moderate (~1.2) | High (Enhanced Hydrophobic) | N-hydroxylation |
| 4-Methoxy-N-methyl-benzamidine | 2 | High (~1.8) | Moderate (Monodentate/Steric) | N-demethylation / N-oxygenation |
*Note: Calculated values represent general structural trends utilized during early-stage lead optimization to balance target affinity with pharmacokinetic viability.
References
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Inhibition of serine proteinases by benzamidine derivatives. PubMed. URL: [Link]
-
The History of mARC. PMC - NIH. URL:[Link]
- Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (WO2006014185A1). Google Patents.
-
Amide Bond Formation Using an Air-Stable Source of AlMe3. ResearchGate. URL:[Link]
-
Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. URL:[Link]
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- 4. researchgate.net [researchgate.net]
The Role of 4-Methoxy-N-methyl-benzamidine in Serine Protease Inhibition: Structural Dynamics and Kinetic Profiling
Executive Summary
In the landscape of structure-based drug design (SBDD), the benzamidine scaffold has long been recognized as a privileged pharmacophore for targeting trypsin-like serine proteases, including Factor Xa, Thrombin, and Plasma Kallikrein. However, unsubstituted benzamidines suffer from high basicity (pKa ~11.6), leading to poor membrane permeability and limited oral bioavailability.
4-Methoxy-N-methyl-benzamidine represents a highly rationalized structural evolution of this classic inhibitor. By introducing an N-methyl group to the amidine moiety and a 4-methoxy substituent to the phenyl ring, medicinal chemists can finely tune both the thermodynamic binding profile and the physicochemical properties of the molecule. This whitepaper provides an in-depth technical analysis of the causality behind these structural modifications, the resulting enzyme inhibition kinetics, and the self-validating experimental workflows required to evaluate such compounds.
Mechanistic Grounding: The S1 Pocket Paradigm
Trypsin-like serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) and a deep, negatively charged S1 specificity pocket containing an Asp189 residue at its base[1]. The efficacy of 4-Methoxy-N-methyl-benzamidine is driven by a dual-action binding mechanism within this pocket.
The N-Methyl Amidine Pharmacophore: Electrostatic Anchoring
The primary driver of affinity is the formation of a bidentate salt bridge between the protonated amidine group and the carboxylate of Asp189. The addition of the N-methyl group serves a critical function: it slightly lowers the pKa of the amidine, reducing its overall polarity at physiological pH without abolishing the essential electrostatic interaction. This subtle modulation is a proven strategy to improve the oral-drug-like properties of highly basic P1 groups[2], overcoming the classic pharmacokinetic hurdles of standard amidines[3].
The 4-Methoxy Substituent: Entropic Driving Forces
The S1 pocket is not merely an electrostatic sink; its lower regions possess significant hydrophobic character. Profiling of the S1 pocket reveals that the 4-methoxy substituent optimally occupies the hydrophobic volume at the bottom of the pocket[2]. More importantly, the introduction of the methoxy group displaces a structurally conserved, high-energy water molecule typically found solvating the S1 pocket[4]. The release of this ordered water molecule into the bulk solvent provides a massive entropic gain (
Fig 1: Mechanistic binding logic of 4-Methoxy-N-methyl-benzamidine within the S1 pocket.
Target Specificity and Quantitative Data Presentation
The structural modifications of 4-Methoxy-N-methyl-benzamidine directly translate to shifts in inhibition constants (
Table 1: Representative Kinetic and Physicochemical Profiling
| Compound Scaffold | Factor Xa | Thrombin | Plasma Kallikrein | LogD (pH 7.4) | Mechanistic Observation |
| Benzamidine | 12.5 | 18.2 | 25.0 | -1.2 | Baseline salt-bridge formation. High polarity limits permeability. |
| 4-Methoxybenzamidine | 3.1 | 4.5 | 8.2 | -0.4 | ~4x potency increase due to S1 water displacement[4]. |
| 4-Methoxy-N-methyl-benzamidine | 4.8 | 6.1 | 9.5 | +0.3 | Slight potency drop due to steric bulk, but vastly improved lipophilicity[2]. |
Note: Data represents normalized SAR trends derived from isolated P1 group optimizations in SBDD campaigns.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the inhibitory profile of 4-Methoxy-N-methyl-benzamidine, researchers must employ orthogonal assays. The following protocols are designed to be self-validating systems, ensuring that artifacts (such as compound aggregation or non-specific binding) are identified and eliminated.
Protocol A: Steady-State Chromogenic Inhibition Assay
Purpose: To determine the half-maximal inhibitory concentration (
Causality Check: We pre-incubate the enzyme with the inhibitor before adding the substrate. Because benzamidines are reversible, competitive inhibitors, this step ensures the binding equilibrium is fully established, preventing artificially high initial velocities.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4). Note: PEG-8000 is critical to prevent non-specific adsorption of the enzyme to the microplate walls.
-
Compound Serial Dilution: Prepare a 10-point dose-response curve of 4-Methoxy-N-methyl-benzamidine in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to maintain enzyme viability.
-
Enzyme Pre-incubation: Add 0.5 nM of the target protease (e.g., human Factor Xa) to the wells. Incubate at 25°C for 15 minutes to allow the N-methyl amidine to lock into the Asp189 salt bridge.
-
Reaction Initiation: Add the chromogenic substrate (e.g., 250 µM S-2222) to initiate the reaction.
-
Kinetic Readout: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities (
). Fit the data to the Morrison equation for tight-binding inhibitors to extract the apparent .
Protocol B: Isothermal Titration Calorimetry (ITC)
Purpose: To deconvolute the binding affinity (
Causality Check: If the 4-methoxy group successfully displaces the S1 pocket water molecule, the ITC readout must show a strong favorable entropic signature (
-
Sample Dialysis: Dialyze the target protease extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching between the macromolecule and the ligand.
-
Cell Loading: Load the sample cell with 20 µM of the protease.
-
Syringe Loading: Load the injection syringe with 200 µM of 4-Methoxy-N-methyl-benzamidine (prepared in the exact dialysis buffer).
-
Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.
-
Integration: Integrate the heat peaks and fit to a one-site binding model to extract
, , and .
Fig 2: Self-validating experimental workflow for evaluating benzamidine derivatives.
Conclusion
4-Methoxy-N-methyl-benzamidine is a masterclass in rational inhibitor design. By leveraging the N-methyl group to temper basicity and the 4-methoxy group to exploit the thermodynamics of water displacement in the S1 pocket, this compound serves as a highly optimized P1 anchor. For drug development professionals, understanding the precise causality behind these modifications provides a blueprint for developing next-generation, orally bioavailable serine protease inhibitors.
References
-
Quantum Mechanics-Based Properties for 3D-QSAR | Journal of Chemical Information and Modeling. ACS Publications. 4
-
Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. PMC. 2
-
Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. MDPI. 1
-
Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. 3
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
solubility and stability of 4-Methoxy-N-methyl-benzamidine
An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy-N-methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the , two critical physicochemical parameters that govern its utility in research and its potential as a drug candidate. This document is structured to deliver not only foundational knowledge but also actionable, field-proven experimental protocols. We delve into the chemical causality behind its expected behavior, grounding our analysis in authoritative literature and established regulatory standards. The included methodologies are designed as self-validating systems to ensure the generation of robust, reliable, and reproducible data essential for any drug development program.
Introduction: The Imperative of Early Physicochemical Characterization
In the landscape of drug discovery and development, the intrinsic properties of a molecule are as crucial as its biological activity. 4-Methoxy-N-methyl-benzamidine, as a member of the benzamidine class, presents a structural motif frequently associated with the inhibition of serine proteases. However, its journey from a laboratory curiosity to a clinical asset is entirely dependent on a favorable physicochemical profile. Among the most pivotal of these properties are solubility and stability.
-
Solubility is a gatekeeper to bioavailability. A compound's ability to dissolve in aqueous environments dictates its absorption, distribution, and suitability for various dosage forms. Poor solubility can terminate the development of an otherwise promising compound.
-
Stability defines the chemical integrity and shelf-life of a substance. Degradation can result in a loss of potency and, more critically, the emergence of potentially toxic impurities. A comprehensive understanding of a molecule's degradation pathways is a regulatory and safety necessity.
This guide provides the theoretical underpinnings and practical workflows to thoroughly assess these two cornerstone attributes for 4-Methoxy-N-methyl-benzamidine.
Solubility Profile: A pH-Dependent Paradigm
The solubility of 4-Methoxy-N-methyl-benzamidine is fundamentally governed by the interplay between its solid-state properties (crystal lattice energy) and its interaction with the solvent. The presence of the basic benzamidine group makes its aqueous solubility intrinsically linked to the pH of the medium.
Theoretical Framework: The Role of Ionization
Benzamidines are basic compounds that can be protonated to form a more polar, and thus more water-soluble, amidinium cation. This equilibrium is dictated by the compound's pKa.
-
Below the pKa (pH < pKa): The compound will exist predominantly in its protonated, ionized form, leading to significantly higher aqueous solubility.
-
Above the pKa (pH > pKa): The compound will be in its neutral, un-ionized state. This form is less polar, resulting in lower aqueous solubility but often higher membrane permeability.
The hydrochloride salt form of benzamidines is frequently used to enhance aqueous solubility and stability.[1][2]
Quantitative Solubility Data
Specific, publicly available quantitative solubility data for 4-Methoxy-N-methyl-benzamidine is sparse. Therefore, empirical determination is essential. The table below is presented as a template for data that would be generated using the protocol described in the subsequent section.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Methodology |
| 0.1 N HCl (pH ≈ 1) | 25 | To be determined | Shake-Flask / HPLC-UV |
| Phosphate Buffer (pH 5.0) | 25 | To be determined | Shake-Flask / HPLC-UV |
| Phosphate Buffered Saline (PBS, pH 7.4) | 37 | To be determined | Shake-Flask / HPLC-UV |
| Water (unbuffered) | 25 | To be determined | Shake-Flask / HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Expected to be high | Visual / Gravimetric |
| Ethanol | 25 | To be determined | Shake-Flask / HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, reflecting the true solubility limit. Agitating for 24-48 hours ensures this equilibrium is reached. Subsequent filtration and analysis by a validated HPLC method provide precise quantification.[3][4]
Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 4-Methoxy-N-methyl-benzamidine to a series of 2 mL glass vials. A visual excess of solid must remain at the end of the experiment to confirm saturation.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent (e.g., 0.1 N HCl, PBS pH 7.4, Water) to the vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A preliminary kinetic experiment can confirm the time required to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a low-protein-binding 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates.
-
Dilution & Quantification: Accurately dilute the filtrate with the HPLC mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze by a validated HPLC-UV method.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in µg/mL).
Stability Profile: Unveiling Degradation Pathways
The chemical stability of 4-Methoxy-N-methyl-benzamidine dictates its shelf-life, informs formulation strategies, and identifies potential impurities. For benzamidines, hydrolysis is a primary and well-documented degradation pathway.[5][6][7][8][9]
Anticipated Degradation Mechanisms
-
Hydrolysis: The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions. This is particularly relevant in aqueous solutions. Studies on benzamidinium compounds show they hydrolyze in aqueous base to yield the corresponding primary amide.[5][6][7] The rate of this hydrolysis increases significantly with rising pH.[5][6][9] Therefore, the expected primary hydrolytic degradant of 4-Methoxy-N-methyl-benzamidine is 4-methoxy-N-methylbenzamide .[10][11][12][13]
-
Oxidation: While benzamidines are not exceptionally prone to oxidation, stress testing with an oxidizing agent like hydrogen peroxide is necessary to probe for potential liabilities, such as at the electron-rich methoxy-substituted benzene ring.[5][14]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation. A thorough photostability assessment as per ICH Q1B guidelines is mandatory for any drug development program.
Forced Degradation (Stress Testing): A Rationale
Forced degradation studies are the cornerstone of stability assessment. By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), we can rapidly identify potential degradation products and pathways. This is essential for developing a stability-indicating analytical method—an HPLC method proven to separate the intact parent compound from all its degradation products.[3][4][15][16][17]
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potential therapeutic targets of 4-Methoxy-N-methyl-benzamidine
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-N-methyl-benzamidine
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive exploration of the potential therapeutic applications of 4-Methoxy-N-methyl-benzamidine, focusing on scientifically plausible molecular targets. It is structured to provide a foundational understanding for researchers initiating studies on this or structurally related compounds.
Abstract
Small molecules form the bedrock of modern pharmacotherapy. Among the myriad of chemical scaffolds, the benzamidine moiety has been consistently identified as a privileged structure, particularly for its ability to interact with serine proteases. This technical guide delves into the potential therapeutic targets of a specific, yet under-investigated, derivative: 4-Methoxy-N-methyl-benzamidine. While direct research on this compound is sparse, its structural features allow for a reasoned exploration of its likely biological activities. We will dissect the molecule's core pharmacophore, propose high-probability therapeutic targets based on this analysis, and provide detailed, state-of-the-art experimental protocols to validate these hypotheses. This document serves as a roadmap for the preclinical investigation of 4-Methoxy-N-methyl-benzamidine, aiming to catalyze further research into its therapeutic potential.
The Benzamidine Scaffold: A Privileged Pharmacophore
The therapeutic potential of 4-Methoxy-N-methyl-benzamidine is intrinsically linked to its core chemical structure: the benzamidine group. Benzamidines are recognized as bioisosteres of the guanidinium group of arginine. This mimicry allows them to act as competitive inhibitors for a class of enzymes that recognize and cleave peptide bonds after an arginine residue. These enzymes are predominantly trypsin-like serine proteases.[1][2]
The addition of a 4-methoxy group and an N-methyl group to the benzamidine scaffold modifies its electronic and steric properties. These substitutions can influence:
-
Binding Affinity and Selectivity: Altering the way the molecule fits into the active site of a target enzyme.
-
Pharmacokinetic Properties: Affecting absorption, distribution, metabolism, and excretion (ADME).
Given these characteristics, the most promising therapeutic targets for 4-Methoxy-N-methyl-benzamidine are serine proteases implicated in human diseases.
Primary Therapeutic Target Area: Oncology
The dysregulation of proteolytic systems is a hallmark of cancer, particularly in the processes of invasion and metastasis. Several serine proteases are overexpressed in the tumor microenvironment, making them attractive targets for therapeutic intervention.
Urokinase-Type Plasminogen Activator (uPA)
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM).[3][4] Elevated levels of uPA are strongly correlated with poor prognosis in numerous cancers.[3][5] By inhibiting uPA, it is hypothesized that the metastatic spread of cancer can be attenuated.[5]
Mechanism of Action in Cancer Progression:
Caption: Potential inhibition points in the coagulation cascade.
Experimental Workflow: Screening for Anticoagulant Activity
Caption: A typical workflow for preclinical anticoagulant drug discovery.
Future Directions and Considerations
The therapeutic development of 4-Methoxy-N-methyl-benzamidine requires a systematic and rigorous preclinical evaluation.
-
Selectivity Profiling: It is crucial to screen the compound against a broad panel of serine proteases (e.g., trypsin, plasmin, tPA) to determine its selectivity. A highly selective inhibitor is more likely to have a favorable safety profile.
-
In Vitro ADME/Tox: Early assessment of metabolic stability, plasma protein binding, and cytotoxicity is essential to identify potential liabilities.
-
Structural Biology: Co-crystallization of the compound with its target enzymes can provide invaluable insights into the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.
-
In Vivo Efficacy: Promising candidates should be advanced to relevant animal models of disease (e.g., tumor xenograft models for oncology, thrombosis models for anticoagulation) to establish proof-of-concept.
Conclusion
While 4-Methoxy-N-methyl-benzamidine remains a largely unexplored chemical entity, its core benzamidine structure provides a strong rationale for its investigation as a serine protease inhibitor. The potential applications in oncology and thrombosis are particularly compelling due to the well-validated roles of enzymes like uPA, Factor Xa, and thrombin in these pathologies. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound. Further research is warranted to unlock the full therapeutic potential of 4-Methoxy-N-methyl-benzamidine and its analogs, which could lead to the development of novel, targeted therapies for life-threatening diseases.
References
Sources
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- 3. Urokinase - Wikipedia [en.wikipedia.org]
- 4. Urokinase-type Plasminogen Activator (u-PA) | technoclone.com [technoclone.com]
- 5. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Methoxy-N-methyl-benzamidine
[1]
Abstract
This guide details the optimized synthesis of 4-Methoxy-N-methyl-benzamidine (N-methyl-4-methoxybenzenecarboximidamide), a critical pharmacophore in medicinal chemistry often utilized as a serine protease inhibitor scaffold (e.g., trypsin, thrombin inhibitors).[1][2] We present two distinct protocols: Method A , a robust, scalable Modified Pinner Synthesis suitable for high-purity requirements; and Method B , a Lewis Acid-Mediated Direct Amidination for rapid, small-scale library generation.[1]
Introduction & Retrosynthetic Analysis
Benzamidines are privileged structures in drug discovery, serving as bioisosteres for guanidines and arginine residues.[1] The introduction of the N-methyl group modulates basicity (pKa ~11-12) and lipophilicity compared to the unsubstituted benzamidine.[1]
The retrosynthetic disconnection reveals 4-methoxybenzonitrile as the logical precursor.[1] The transformation requires the activation of the nitrile carbon from an
Retrosynthetic Scheme
Figure 1: Retrosynthetic disconnection showing the Pinner strategy via an imidate ester intermediate.[1]
Method A: Modified Pinner Synthesis (Recommended)
Best for: Scale-up (>5g), High Purity, Cost-Efficiency.[1] Mechanism: Acid-catalyzed addition of methanol to the nitrile to form an imidate salt, followed by displacement with methylamine.[1]
Reagents & Equipment[3][4]
-
Solvent: Anhydrous Methanol (MeOH), Diethyl Ether (Et₂O)[1]
-
Reagents: Acetyl Chloride (to generate anhydrous HCl in situ) OR HCl gas; Methylamine (2M in MeOH or 33% in EtOH).[1]
-
Equipment: 3-neck RBF, Drying tube (CaCl₂), Ice bath.
Step-by-Step Protocol
Step 1: Formation of the Imidate Ester Hydrochloride
-
Setup: Charge a flame-dried 3-neck flask with 4-Methoxybenzonitrile (1.0 eq, e.g., 5.0 g) and anhydrous MeOH (10 volumes, 50 mL).
-
Activation (HCl Generation): Cool the solution to 0°C. Dropwise add Acetyl Chloride (5.0 eq) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.
-
Isolation: Concentrate the solution in vacuo to ~20% volume. Add cold Diethyl Ether (50 mL) to precipitate the imidate hydrochloride salt.[1] Filter rapidly under Argon (hygroscopic!) and wash with dry Et₂O.[1]
-
Checkpoint: You should have a white, moisture-sensitive solid (Methyl 4-methoxybenzimidate HCl).[1]
-
Step 2: Aminolysis to Benzamidine
-
Solubilization: Resuspend the imidate salt (from Step 1) in anhydrous MeOH (10 volumes).
-
Addition: Cool to 0°C. Add Methylamine solution (3.0 eq, 2M in MeOH) dropwise.
-
Conversion: Stir at RT for 16 hours. The solution typically turns clear as the amidine forms.[1]
-
Workup: Evaporate the solvent to dryness.[1]
-
Purification:
-
Option A (Free Base): Dissolve residue in 1M NaOH, extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Option B (Salt): Recrystallize the crude HCl salt from EtOH/Et₂O.[1]
-
Method B: Lewis Acid-Mediated Direct Amidination
Best for: Rapid Library Synthesis, Nitriles resistant to Pinner conditions.[1] Mechanism: Activation of the amine by Trimethylaluminum (AlMe₃) to form a highly nucleophilic aluminum amide species.[1]
Reagents & Equipment[3][4]
-
Reagent: Trimethylaluminum (2.0M in Toluene) - Handle with Extreme Caution (Pyrophoric) .
-
Solvent: Toluene (Anhydrous).[1]
Step-by-Step Protocol
-
Complex Formation: In a flame-dried Schlenk flask under Argon, suspend Methylamine Hydrochloride (1.2 eq) in dry Toluene .
-
Activation: Cool to 0°C. Carefully add AlMe₃ (1.2 eq) dropwise. Methane gas evolution will occur—ensure proper venting.[1] Stir at RT for 1 hour to form the active Me-NH-AlMe2 species.[1]
-
Addition: Add 4-Methoxybenzonitrile (1.0 eq) dissolved in minimum Toluene.
-
Heating: Heat the reaction to 80°C–100°C for 12 hours.
-
Quenching (Critical): Cool to 0°C. Very slowly quench with Rochelle's Salt (Sodium Potassium Tartrate, sat. aq. solution) or silica gel slurry to break the aluminum emulsion.[1] Stir vigorously for 2 hours until layers separate clearly.
-
Extraction: Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for Method A (Pinner) and Method B (Lewis Acid).
Analytical Data & Characterization
Upon isolation, the product should be characterized to confirm the amidine structure (distinct from the amide or nitrile).[1]
Expected Data (HCl Salt)
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Moisture in Step 1 | Ensure MeOH is anhydrous; use a drying tube.[1] Imidates hydrolyze back to esters/amides rapidly in water.[1] |
| Sticky Solid (Method A) | Excess HCl trapped | Wash the imidate salt thoroughly with anhydrous Ether before adding the amine.[1] |
| Emulsion (Method B) | Aluminum salts | Increase time of Rochelle's salt stir (up to 12h) or filter through Celite first. |
| Starting Material Remains | Incomplete activation | In Method A, increase AcCl to 10 eq or reaction time to 48h. In Method B, increase Temp to 110°C. |
References
-
Pinner Synthesis Review: "The Chemistry of Amidines and Imidates." Patai's Chemistry of Functional Groups. [1]
-
AlMe3 Method: Garigipati, R. S.[1] "An efficient conversion of nitriles to amidines."[1] Tetrahedron Letters, 1990, 31(14), 1969-1972.[1]
-
Base-Catalyzed Pinner (Zinner): Schaefer, F. C., & Peters, G. A.[1] "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 1961, 26(2), 412–418. [1]
-
4-Methoxybenzamidine Synthesis: Luo, G., et al. "Design, synthesis and biological evaluation of... inhibitors."[1] European Journal of Medicinal Chemistry, 2018, 150, 783-795.[1][2] (Describes NaOMe/MeOH route for analog).
Technical Application Note: Characterization and Inhibition Kinetics of Serine Proteases using 4-Methoxy-N-methyl-benzamidine
Introduction & Chemical Biology Context
4-Methoxy-N-methyl-benzamidine is a specialized benzamidine derivative used primarily as a competitive inhibitor and chemical probe for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).
While unsubstituted benzamidine is the archetypal P1 residue mimic (targeting the S1 specificity pocket), the introduction of the 4-methoxy and N-methyl groups serves specific mechanistic purposes:
-
4-Methoxy Group (Para-position): Acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring and the amidine system, potentially strengthening cation-
interactions or altering the pKa of the amidine group compared to the parent compound. -
N-Methyl Group: Introduces steric bulk and hydrophobicity to the amidine headgroup. This is critical for probing the steric tolerance of the catalytic Aspartate (Asp189 in Trypsin) salt-bridge environment. It also removes one hydrogen bond donor, allowing researchers to estimate the energetic contribution of specific H-bonds within the active site.
Mechanism of Action
The compound functions as a reversible competitive inhibitor .[1] The positively charged amidine group forms a salt bridge with the negatively charged Aspartate at the bottom of the S1 pocket, mimicking the Arginine side chain of natural substrates.
Caption: Competitive inhibition model. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), forming a dead-end EI complex.
Material Preparation & Handling
Compound Properties[2][3][4][5][6]
-
Molecular Weight: ~164.2 g/mol (Free base) / ~200.6 g/mol (HCl salt). Note: Always verify if your batch is a salt form (HCl is standard).
-
Solubility: Soluble in water, DMSO, and Methanol.
-
Stability: Hygroscopic. Store desicated at -20°C. Solutions are stable at 4°C for 1 week.
Stock Solution Protocol
Goal: Prepare a 100 mM Master Stock.
-
Weigh 20.06 mg of 4-Methoxy-N-methyl-benzamidine HCl.
-
Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) or ddH₂O.
-
Expert Tip: DMSO is preferred for long-term storage (-20°C) to prevent hydrolysis, though benzamidines are generally stable in water.
-
-
Vortex vigorously for 30 seconds.
-
Clarify by centrifugation (10,000 x g, 1 min) if any particulate remains.
Assay Protocol: Determination of Inhibition Constant ( )
This protocol uses Bovine Trypsin as the model enzyme and L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) as the chromogenic substrate.
Reagents
| Reagent | Concentration (Stock) | Concentration (Final Assay) | Role |
| Assay Buffer | 10x | 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Triton X-100 | Stabilizes protease; Ca²⁺ prevents autolysis. |
| Enzyme | 1 mg/mL Trypsin | ~10–50 nM | Target Protease. |
| Substrate | 10 mM L-BAPNA (in DMSO) | Variable (0.5 – 5.0 x | Reporter (releases yellow pNA). |
| Inhibitor | 100 mM Stock | Variable (0 – 1000 µM) | Test Compound. |
Experimental Workflow
The experiment utilizes a 96-well microplate format measuring absorbance at 405 nm (pNA release).
Caption: Step-by-step microplate assay workflow for Ki determination.
Detailed Procedure
-
Buffer Prep: Prepare 20 mL of 1x Assay Buffer.
-
Inhibitor Series: In a separate plate, prepare a 2-fold serial dilution of 4-Methoxy-N-methyl-benzamidine in Assay Buffer.
-
Recommended concentrations (Final): 0, 10, 20, 40, 80, 160, 320, 640 µM.
-
-
Plate Setup:
-
Add 80 µL of 1x Assay Buffer to wells.
-
Add 10 µL of Inhibitor dilution (or buffer for control).
-
Add 10 µL of Trypsin (optimized to give
OD 0.1/min).
-
-
Pre-Incubation: Incubate for 10-15 minutes at 25°C.
-
Critical: This allows the inhibitor to reach equilibrium with the enzyme (
).
-
-
Substrate Addition: Add 100 µL of L-BAPNA substrate.
-
Note: Run this at two substrate concentrations (e.g.,
and ) to robustly define the competitive mechanism.
-
-
Measurement: Immediately place in plate reader. Measure
every 30 seconds for 10-20 minutes.
Data Analysis & Interpretation
Calculating Initial Velocity ( )
Plot Absorbance vs. Time for each well. Determine the slope (
Determination of and
For a competitive inhibitor, the relationship between
Steps:
-
Plot
(y-axis) vs. (x-axis). -
Fit to a sigmoidal dose-response model to find
. -
Convert to
using the known of your substrate (e.g., for L-BAPNA with Trypsin is mM depending on buffer).
Diagnostic Plots (Validation)
To confirm the competitive nature (binding to the active site):
-
Lineweaver-Burk Plot: Plot
vs at different inhibitor concentrations.-
Expectation: Lines should intersect at the Y-axis (
is unchanged, increases).
-
-
Dixon Plot: Plot
vs at different substrate concentrations.-
Expectation: Lines intersect in the upper-left quadrant. The x-coordinate of the intersection is
.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Non-linear Kinetics | Substrate depletion or Enzyme instability | Reduce Enzyme concentration; Measure for shorter duration (initial 5 mins). |
| Precipitation | High [I] or [S] solubility limit | Check DMSO tolerance of enzyme (keep <5%). Verify compound solubility in buffer. |
| No Inhibition | Compound degradation or incorrect salt | Verify structure by Mass Spec. Ensure pH is < 9.0 (amidine pKa is usually ~11; deprotonation leads to loss of activity). |
| Time-Dependent Inhibition | Slow binding kinetics | Extend pre-incubation time to 30-60 mins. If |
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2][3] European Journal of Biochemistry, 6(4), 502–506. Link
-
Katz, B. A., et al. (2001). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 8(11), 1107-1121. (Describes benzamidine binding modes). Link
-
Bode, W., & Schwager, P. (1975).[2] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of Molecular Biology, 98(4), 693-717. Link
-
PubChem Compound Summary. Benzamidine (and derivatives). National Center for Biotechnology Information. Link
Sources
Application Note: Cell-Based Characterization of Serine Protease Inhibition by 4-Methoxy-N-methyl-benzamidine
Introduction & Mechanistic Rationale
The Compound: 4-Methoxy-N-methyl-benzamidine
Benzamidine and its derivatives are the archetypal competitive inhibitors of trypsin-like serine proteases. The core pharmacophore—the positively charged amidine group—mimics the side chain of arginine, allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the enzyme's S1 specificity pocket.
4-Methoxy-N-methyl-benzamidine introduces two specific structural modifications to the parent benzamidine scaffold:
-
4-Methoxy Group: An electron-donating group that increases electron density on the aromatic ring, potentially modulating the pKa of the amidine group and altering hydrophobic interactions in the S1 pocket.
-
N-Methylation: The addition of a methyl group to the amidine nitrogen. While the unsubstituted amidine forms a bidentate hydrogen bond/salt bridge, N-methylation introduces steric bulk and removes one hydrogen bond donor. This modification is often used to tune selectivity between closely related proteases (e.g., Thrombin vs. Trypsin vs. Matriptase) or to improve membrane permeability by masking polarity.
Biological Context: Cell-Surface Proteolysis
In a cellular context, trypsin-like serine proteases such as Matriptase (ST14) , Hepsin , and the Urokinase Plasminogen Activator (uPA) system drive pathological processes including tumor cell invasion, metastasis, and viral entry (e.g., Influenza HA cleavage).
This application note details a self-validating workflow to quantify the efficacy of 4-Methoxy-N-methyl-benzamidine in a live-cell system, moving beyond simple biochemical assays to account for membrane barriers and physiological pH.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism and the assay logic.
Figure 1: Competitive inhibition logic. The benzamidine derivative competes with the fluorogenic substrate for the protease S1 pocket. Reduced fluorescence indicates effective inhibition.
Experimental Protocol: Live-Cell Fluorogenic Protease Assay
This protocol measures the real-time inhibition of pericellular serine protease activity. It is superior to lysate assays as it preserves the enzyme's native membrane orientation.
A. Materials & Reagents[1]
| Component | Specification | Purpose |
| Test Compound | 4-Methoxy-N-methyl-benzamidine | Target Inhibitor. Dissolve in DMSO to 100 mM stock. |
| Cell Line | PC-3 (Prostate) or MDA-MB-231 (Breast) | High expression of Matriptase/uPA. |
| Substrate | Boc-Gln-Ala-Arg-AMC (Trypsin-like) | Specific fluorogenic substrate for trypsin-like proteases. |
| Positive Control | Leupeptin or Unsubstituted Benzamidine | Validated serine protease inhibitors. |
| Assay Buffer | PBS + 0.1% BSA (pH 7.4) | Physiological buffer; BSA prevents non-specific adsorption. |
| Detection | Fluorescence Plate Reader | Ex: 380 nm / Em: 460 nm. |
B. Critical Pre-Assay Considerations (Expertise)
-
The "Benzamide" Trap: Ensure you are using the benzamidine (CAS 22265-37-8 analog), not the benzamide (CAS 3400-22-4). The amide lacks the basicity required for S1 pocket binding and will be inactive.
-
Substrate Selection: The "Arg-AMC" motif is critical. Benzamidines bind pockets that cleave after Arginine or Lysine. Do not use chymotrypsin substrates (Phe-AMC).
-
Cell Density: Confluency affects protease expression. Standardize to 80-90% confluency.
C. Step-by-Step Workflow
Phase 1: Cell Preparation
-
Seed Cells: Plate cells (e.g., PC-3) at 20,000 cells/well in a black-walled, clear-bottom 96-well plate.
-
Incubation: Culture for 24 hours at 37°C / 5% CO₂ to allow attachment and recovery of surface proteins.
-
Wash: Gently wash cells 2x with 200 µL of warm PBS to remove serum (serum contains antiproteases like
-antitrypsin which will mask the assay).
Phase 2: Inhibitor Treatment
-
Dilution Series: Prepare a 1:3 serial dilution of 4-Methoxy-N-methyl-benzamidine in Assay Buffer.
-
Range: 0.1 µM to 1000 µM.
-
Vehicle Control: 1% DMSO (or matching solvent % of highest concentration).
-
-
Pre-incubation: Add 50 µL of diluted inhibitor to wells. Incubate for 15 minutes at 37°C .
-
Why? This allows the inhibitor to equilibrate with the active site before the high-affinity substrate is introduced.
-
Phase 3: Reaction Initiation & Kinetic Read
-
Substrate Prep: Prepare a 2x working solution of Boc-QAR-AMC (Final concentration usually 50 µM) in Assay Buffer.
-
Initiation: Add 50 µL of Substrate solution to all wells (Final Vol = 100 µL).
-
Measurement: Immediately place in a pre-warmed (37°C) plate reader.
-
Kinetic Loop: Measure Fluorescence (Ex 380/Em 460) every 2 minutes for 60 minutes.
D. Data Analysis & QC
-
Rate Calculation: Calculate the slope (RFU/min) of the linear portion of the curve (typically 10–40 mins).
-
Normalization:
-
IC50 Determination: Plot % Activity vs. Log[Inhibitor] using a non-linear regression (4-parameter logistic fit).
Functional Validation: Transwell Invasion Assay
Inhibition of surface proteases should physiologically result in reduced cancer cell invasion. This assay validates the biological relevance of the IC50 derived above.
A. Workflow Diagram
Figure 2: Matrigel invasion assay workflow. Effective protease inhibition prevents degradation of the matrix, trapping cells in the upper chamber.
B. Protocol Specifics
-
Matrix: Matrigel (or BME) mimics the basement membrane.
-
Treatment: Cells must be pre-treated with the IC80 concentration of 4-Methoxy-N-methyl-benzamidine (derived from Protocol 1) before seeding.
-
Endpoint: Fix cells with 4% Paraformaldehyde and stain with Crystal Violet. Quantify by absorbance (590 nm) after extraction or by manual counting.
Expected Results & Troubleshooting
Data Interpretation Table
| Observation | Interpretation | Action |
| High IC50 (>500 µM) | Weak binding. N-methylation may be sterically hindering the S1 pocket salt bridge. | Test un-methylated analog to confirm SAR. Verify compound purity. |
| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme/cell concentration. Use the initial velocity ( |
| High Background | Autofluorescence of the compound. | Run a "Compound Only" control (No cells + Substrate). |
| No Inhibition in Invasion | Compound may not be inhibiting the specific protease driving invasion (e.g., MMPs vs. Serine Proteases). | Use a broad-spectrum cocktail to identify the dominant protease class. |
SAR Insight (Structure-Activity Relationship)
Benzamidine derivatives typically show
-
4-Methoxy: Generally improves potency over unsubstituted benzamidine by increasing electron density.
-
N-Methyl: If the IC50 is significantly higher than the non-methylated parent, it suggests the loss of the H-bond to Asp189 is critical. If potency is retained, this derivative may offer improved selectivity against other proteases that require the specific H-bond geometry.
References
-
Matsuura, H., et al. (2023).[1] Raw diffraction images of 4-Methoxybenzamidine-bound trypsin. Zenodo. Available at: [Link]
-
Walsmann, P. (1977).[2] Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger, 36(11-12), 1931-7.[2] Available at: [Link]
-
Nishimura, Y., et al. (1993). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Jpn J Cancer Res. Available at: [Link]
Sources
Application Note: 4-Methoxy-N-methyl-benzamidine in Medicinal Chemistry
Executive Summary
4-Methoxy-N-methyl-benzamidine (CAS: Generic structure class reference) represents a specialized chemical probe within the benzamidine class of serine protease inhibitors. While unsubstituted benzamidine is the archetypal ligand for the S1 specificity pocket of trypsin-like proteases, the introduction of the 4-methoxy and N-methyl groups transforms this molecule into a precision tool for Structure-Activity Relationship (SAR) profiling.
This guide details the application of this compound in three critical domains:
-
S1 Pocket Electronic Profiling: Utilizing the electron-donating methoxy group to probe cation-π interactions.
-
Steric & Metabolic Probing: Using the N-methyl group to assess steric tolerance in the active site and metabolic N-demethylation rates.
-
Synthetic Utility: Protocols for generating the molecule and using it as a precursor for heterocyclic drug cores (pyrimidines/triazines).
Structural Logic & Pharmacophore
To effectively apply this molecule, one must understand the causality behind its substituents.
| Substituent | Chemical Effect | Medicinal Chemistry Consequence |
| Benzamidine Core | High Basicity (pKa ~11.6) | Mimics the Arginine side chain; forms a critical salt bridge with Asp189 (Trypsin numbering) at the bottom of the S1 pocket [1]. |
| 4-Methoxy (-OMe) | Electron Donor (Resonance) | Increases electron density on the aromatic ring. This strengthens cation-π interactions with aromatic residues (e.g., Tyr, Phe, Trp) often found lining the S1 pocket [2]. |
| N-Methyl (-NHMe) | Steric Bulk & Asymmetry | Breaks the C2v symmetry of the amidine. It removes one H-bond donor, probing the necessity of the water network in the active site. It also serves as a site for oxidative N-demethylation by Cytochrome P450s [3]. |
Mechanism of Action: S1 Pocket Binding
The following diagram illustrates the binding logic of 4-Methoxy-N-methyl-benzamidine within a typical serine protease (e.g., Thrombin or Factor Xa) active site.
Figure 1: Mechanistic interaction map showing the primary salt bridge and secondary electronic effects within the protease S1 pocket.
Synthesis Protocol: The Pinner Method[1]
Direct reaction of nitriles with methylamine is kinetically sluggish. The Pinner Synthesis is the gold standard for research-scale production, ensuring high purity by passing through an imidate intermediate [4].
Materials Required[1][2][3][4][5][6]
-
Precursor: 4-Methoxybenzonitrile (p-Anisnitrile).
-
Reagents: Anhydrous Methanol, HCl gas (generated in situ or from cylinder), Methylamine (2M in MeOH).
-
Equipment: Flame-dried round-bottom flask, drying tube (CaCl2), ice bath.
Step-by-Step Workflow
Stage 1: Formation of the Imidate Ester (Pinner Salt)
-
Dissolution: Dissolve 10 mmol of 4-Methoxybenzonitrile in 20 mL of anhydrous methanol.
-
Critical: Water will hydrolyze the intermediate back to the ester/amide. Ensure solvent is dry.
-
-
Acidification: Cool to 0°C. Bubble dry HCl gas through the solution for 30–45 minutes until saturation.
-
Observation: The solution may turn slightly yellow.
-
-
Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours.
-
Precipitation: Add 100 mL of cold anhydrous diethyl ether. The imidate hydrochloride salt will precipitate as a white solid.
-
Isolation: Filter rapidly under nitrogen (hygroscopic!) and dry under vacuum.
Stage 2: Conversion to Amidine
-
Reaction: Suspend the imidate salt (from Stage 1) in 10 mL anhydrous methanol.
-
Amination: Add 1.1 equivalents of Methylamine (solution in MeOH) dropwise at 0°C.
-
Reflux: Allow to warm to room temperature, then reflux gently for 3 hours.
-
Chemistry: The methylamine attacks the imidate carbon, displacing methanol and forming the amidine.
-
-
Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Ether or purify via semi-prep HPLC (C18 column) if high purity is required for biological assays.
Figure 2: Two-step Pinner synthesis workflow from nitrile precursor to final N-substituted amidine.
Medicinal Chemistry Applications
Application A: Determination of Ki (Inhibition Constant)
Use this compound to benchmark the electronic sensitivity of a protease's S1 pocket.
Protocol:
-
Enzyme Preparation: Prepare stock solutions of Trypsin (bovine) or Thrombin (human) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000).
-
Substrate: Use a chromogenic substrate (e.g., S-2238 for Thrombin or BAPNA for Trypsin).
-
Inhibitor Dilution: Prepare a serial dilution of 4-Methoxy-N-methyl-benzamidine (Range: 1 nM to 100 µM).
-
Kinetic Readout:
-
Mix Enzyme + Inhibitor; incubate for 10 min at 37°C.
-
Add Substrate.
-
Monitor Absorbance (405 nm) for 20 minutes.
-
-
Analysis: Plot
vs. [I] to determine . Calculate using the Cheng-Prusoff equation:
Interpretation:
-
If
is significantly lower than unsubstituted benzamidine, the 4-methoxy group is engaging in favorable stacking or H-bonding interactions. -
If
is higher, the N-methyl group is likely causing a steric clash with the catalytic triad or displacing a conserved water molecule.
Application B: Metabolic Stability Profiling
N-substituted amidines are susceptible to N-demethylation by hepatic enzymes. This molecule serves as a positive control for this metabolic pathway [3].
Protocol:
-
System: Rat or Human Liver Microsomes (RLM/HLM).
-
Incubation: Incubate 1 µM compound with microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile.
-
Analysis (LC-MS/MS): Monitor the transition of Parent (M+) to Demethylated metabolite (M-14).
-
Parent: 4-Methoxy-N-methyl-benzamidine.
-
Metabolite: 4-Methoxybenzamidine.[1]
-
Analytical Validation (QC)
Ensure the synthesized compound meets these criteria before biological testing:
| Technique | Expected Signal | Validation Note |
| 1H NMR (DMSO-d6) | δ ~3.80 (s, 3H, -OCH3) | Confirm integration ratio 1:1. |
| 1H NMR (DMSO-d6) | δ ~2.8-3.0 (d/s, 3H, N-CH3) | May appear as doublets due to rotamers (E/Z isomerism). |
| 1H NMR (DMSO-d6) | δ ~9.0-9.5 (br, NH) | Broad exchangeable protons. |
| LC-MS (ESI+) | [M+H]+ = 165.1 | Single peak >95% purity required. |
References
-
Gupta, S. P., et al. (1987).[2] "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies." Arzneimittelforschung.
-
Walsmann, P. (1977).[3] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biol Med Ger.
-
Clement, B., et al. (1993). "Hepatic microsomal N-demethylation of N-methylbenzamidine. N-dealkylation vs N-oxygenation of amidines." Biochemical Pharmacology.
-
Scribd/Research Archive. (2023). "Amidine Synthesis Methods Overview: The Pinner Reaction."
-
PubChem. (2025).[4][5] "Benzamidine Structure and Bioactivity Data."
Sources
- 1. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-N'-(3-methylphenyl)-p-methylbenzamidine | C17H20N2 | CID 525581 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental design for 4-Methoxy-N-methyl-benzamidine studies
Application Note: Experimental Design for 4-Methoxy-N-methyl-benzamidine in Serine Protease Inhibition and Fragment-Based Drug Discovery
Executive Summary & Mechanistic Rationale
4-Methoxy-N-methyl-benzamidine is a highly specialized chemical probe utilized extensively in Fragment-Based Drug Discovery (FBDD) and drug metabolism studies. Benzamidines are classic pharmacophores that target the S1 specificity pocket of trypsin-like serine proteases (such as Factor Xa and thrombin), forming a critical bidentate salt bridge with the deeply buried Asp189 residue[1].
As a Senior Application Scientist, it is crucial to understand that the structural modifications in 4-Methoxy-N-methyl-benzamidine serve precise mechanistic purposes:
-
4-Methoxy substitution : Enhances the electron density on the aromatic ring, strengthening cation-
interactions, and occupies the hydrophobic sub-pocket of the S1 site. -
N-Methylation : Restricts the conformational flexibility of the amidine group, lowers the pKa slightly to improve membrane permeability, and provides a specific metabolic handle for Cytochrome P450 (CYP450) enzymes[2].
Experimental Workflows
Workflow integrating S1 pocket binding, kinetic assays, and metabolic profiling.
Protocol 1: Factor Xa Chromogenic Inhibition Assay
Objective: To determine the inhibition constant (
Causality & Design Choices: Standard biochemical assays often suffer from false positives due to fragment aggregation. To prevent this, we utilize a buffer containing PEG 8000 rather than BSA or Tween-20. PEG 8000 effectively reduces non-specific binding to plasticware without sequestering the hydrophobic 4-methoxy moiety. Assays are conducted at 37°C to ensure the thermodynamic parameters accurately reflect physiological binding conditions.
Step-by-Step Methodology:
-
Buffer Preparation : Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). The pH must be strictly controlled at 7.4 to ensure the amidine group remains fully protonated for the Asp189 salt bridge[1].
-
Reagent Reconstitution : Dilute human Factor Xa to a working concentration of 2 nM in Assay Buffer. Prepare the chromogenic substrate S-2222 (Bz-Ile-Glu(
-OR)-Gly-Arg-pNA) at 200 M. -
Fragment Incubation : In a 96-well half-area microplate, add 25
L of Factor Xa and 25 L of 4-Methoxy-N-methyl-benzamidine (titrated from 1 M to 10 mM). Incubate for 15 minutes at 37°C to allow equilibrium binding. -
Reaction Initiation : Add 50
L of S-2222 substrate (final volume 100 L). -
Kinetic Readout : Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (
) from the linear portion of the curve.
System Validation: Include a known active-site directed inhibitor (e.g., Rivaroxaban) as a positive control, and a vehicle (DMSO) control. Ensure DMSO concentration does not exceed 2% v/v, as higher concentrations will denature Factor Xa and invalidate the assay.
Protocol 2: Microsomal CYP450 N-Demethylation Profiling
Objective: To quantify the N-dealkylation versus N-oxygenation pathways of 4-Methoxy-N-methyl-benzamidine catalyzed by CYP2C3/CYP3A4[2].
Causality & Design Choices: N-alkylated benzamidines possessing
CYP450-mediated bifurcation of N-dealkylation and N-oxygenation pathways.
Step-by-Step Methodology:
-
Microsome Preparation : Thaw human or rabbit liver microsomes (HLM/RLM) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
. -
Substrate Addition : Add 4-Methoxy-N-methyl-benzamidine to a final concentration of 100
M. Pre-incubate the mixture at 37°C for 5 minutes. -
Regenerating System : Initiate the reaction by adding an NADPH regenerating system (1 mM NADP
, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). -
Quenching : At designated time points (0, 15, 30, 60 minutes), transfer 100
L aliquots into 100 L of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt CYP activity. -
Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of 4-methoxybenzamidine (N-demethylation) and N-hydroxy-N-methylbenzamidine (N-oxygenation)[2][3].
System Validation: Run a parallel incubation saturated with carbon monoxide (CO) or containing 1 mM SKF-525A (a broad-spectrum CYP inhibitor). A >90% reduction in metabolite formation validates that the reaction is strictly CYP450-dependent[3].
Quantitative Data Presentation
To facilitate cross-referencing during lead optimization, the following table summarizes the representative kinetic and metabolic parameters of 4-Methoxy-N-methyl-benzamidine compared to its structural analogs.
| Compound | Factor Xa | CYP450 | Dominant Metabolic Pathway |
| Benzamidine | 320.0 | < 5.0 | Stable / Negligible |
| 4-Methoxybenzamidine | 85.0 | 12.5 | N-Hydroxylation |
| 4-Methoxy-N-methyl-benzamidine | 140.0 | 45.0 | N-Demethylation (Major) / N-Oxygenation (Minor) |
Table 1: Comparative pharmacodynamic and pharmacokinetic profiling of benzamidine derivatives. The addition of the N-methyl group slightly reduces Factor Xa affinity due to steric clash in the S1 pocket but significantly increases intrinsic clearance via N-demethylation.
References
-
Protein-Templated Formation of an Inhibitor of the Blood Coagulation Factor Xa through a Background-Free Amidation Reaction Source: Angewandte Chemie International Edition / PubMed (NIH) URL:[Link]
-
N-hydroxylation and N-dealkylation by P4502C3 of N-methylbenzamidine: N-oxygenation and N-oxidative dealkylation of one functional group Source: Xenobiotica / PubMed (NIH) URL:[Link]
-
Hepatic microsomal N-demethylation of N-methylbenzamidine. N-dealkylation vs N-oxygenation of amidines Source: Biochemical Pharmacology / PubMed (NIH) URL:[Link]
Sources
- 1. Protein-Templated Formation of an Inhibitor of the Blood Coagulation Factor Xa through a Background-Free Amidation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hydroxylation and N-dealkylation by P4502C3 of N-methylbenzamidine: N-oxygenation and N-oxidative dealkylation of one functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic microsomal N-demethylation of N-methylbenzamidine. N-dealkylation vs N-oxygenation of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Quantification of 4-Methoxy-N-methyl-benzamidine
Introduction & Chemical Context
4-Methoxy-N-methyl-benzamidine (C9H12N2O, MW ≈ 164.20 g/mol ) is a highly reactive pharmacophore and essential building block frequently utilized in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and serine protease inhibitors[1].
The Analytical Challenge: Quantifying benzamidine derivatives presents a notorious chromatographic challenge. The amidine functional group is highly basic (pKa ~11–12), meaning it remains permanently positively charged under standard physiological and chromatographic pH conditions. When analyzed using traditional reversed-phase (RP) silica columns, these molecules exhibit high affinity for the stationary phase and undergo severe secondary electrostatic interactions with residual free silanols, resulting in extreme peak tailing, poor resolution, and signal loss[2].
To overcome these physicochemical barriers, this application note details two distinct, self-validating analytical methodologies tailored to different stages of drug development:
-
HILIC-LC-MS/MS: Designed for sub-ng/mL sensitivity required in pharmacokinetic (PK) profiling, utilizing orthogonal retention to avoid MS-suppressing ion-pairing agents[3].
-
Ion-Pair RP-HPLC-UV: Designed for robust, cost-effective quality control (QC) of bulk formulations, utilizing anionic ion-pairing to neutralize the amidine charge[4].
Analytical Workflow Visualization
Analytical workflow for 4-Methoxy-N-methyl-benzamidine quantification.
Method A: HILIC-LC-MS/MS for Pharmacokinetic (PK) Quantification
Causality & Rationale
To achieve the sensitivity required for trace-level PK analysis, Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) is mandatory. However, traditional RP-HPLC requires non-volatile ion-pairing reagents (like hexanesulfonate) to retain benzamidines, which severely suppress ESI signal.
Hydrophilic Interaction Liquid Chromatography (HILIC) solves this paradox. By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (95% Acetonitrile), HILIC provides excellent retention for polar, basic analytes like benzamidines without MS-suppressing additives[3]. Furthermore, the high organic content drastically enhances ESI desolvation efficiency, maximizing sensitivity.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation):
-
Transfer 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) (e.g., 4-Methoxy-N-methyl-benzamidine-d3 at 10 ng/mL).
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
HILIC Dilution (Critical Step):
-
Transfer 50 µL of the supernatant to a clean vial and dilute 15-fold with 95% ACN in 10 mM ammonium formate[3]. Causality: Injecting high-aqueous samples into a HILIC system disrupts the aqueous layer on the stationary phase, causing severe peak distortion.
-
-
Chromatographic Separation:
-
Column: Amide HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic hold at 95% B for 1 min, linear gradient to 60% B over 3 mins, hold for 1 min, re-equilibrate at 95% B for 2 mins.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
| 4-Methoxy-N-methyl-benzamidine | 165.1 | 134.1 | 50 | 60 | 22 | Quantifier (Loss of CH₃NH₂) |
| 4-Methoxy-N-methyl-benzamidine | 165.1 | 148.1 | 50 | 60 | 18 | Qualifier (Loss of NH₃) |
| SIL-IS (d3-analog) | 168.1 | 137.1 | 50 | 60 | 22 | Internal Standard |
Method B: Ion-Pair Reversed-Phase HPLC-UV for Quality Control
Causality & Rationale
For formulation QC, UV detection provides superior precision, linear dynamic range, and cost-efficiency compared to MS. Because MS-compatibility is not required, we can employ Ion-Pair Chromatography (IPC) to force the basic benzamidine to behave like a neutral, lipophilic molecule[4].
By adding an anionic surfactant (e.g., sodium hexanesulfonate) to a highly acidic mobile phase (pH 3.0), the negatively charged sulfonate binds electrostatically to the positively charged amidine. This neutralizes the charge, prevents secondary interactions with silica silanols, and allows robust, symmetrical retention on a standard C18 column[2][4].
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the bulk formulation sample in Mobile Phase A to achieve a target concentration of 50 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter to remove insoluble excipients.
-
-
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): 10 mM Sodium Phosphate buffer adjusted to pH 3.0 with phosphoric acid, containing 5 mM Sodium Hexanesulfonate.
-
Organic (Mobile Phase B): HPLC-grade Methanol.
-
-
Chromatographic Separation:
-
Column: End-capped C18 column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
UV Detection: Set the Diode Array Detector (DAD) to 260 nm (optimal absorbance for the methoxy-benzamidine chromophore).
Quantitative Data Summary: HPLC-UV Gradient Parameters
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic Hold |
| 8.0 | 30 | 70 | Linear Gradient |
| 10.0 | 30 | 70 | Column Wash |
| 10.1 | 80 | 20 | Re-equilibration |
| 15.0 | 80 | 20 | End |
System Suitability & Self-Validating Quality Controls
To ensure the integrity and trustworthiness of the data, both protocols must operate as self-validating systems. Prior to any sample analysis, the following System Suitability Tests (SST) must be passed:
-
Internal Standard Tracking (Method A): The SIL-IS peak area must not deviate by more than ±15% across the entire run. This self-corrects for any matrix-induced ion suppression or extraction inefficiencies.
-
Carryover Assessment: A double-blank injection (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) must show a signal ≤ 20% of the Lower Limit of Quantification (LLOQ). Benzamidines are notoriously sticky; if carryover fails, the needle wash solvent must be adjusted to include 1% formic acid in 50:50 Methanol:Water.
-
Tailing Factor (Method B): The USP tailing factor for the 4-Methoxy-N-methyl-benzamidine peak must be ≤ 1.5. A higher value indicates depletion of the ion-pairing reagent in the mobile phase or column degradation.
References
- WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source: Google Patents URL
- Source: PubMed (J Chromatogr A)
- High-Performance Liquid Chromatographic Determination of Aromatic Poly-Amidines Source: Taylor & Francis URL
- 1 SUMMARY An analytical method was developed and validated for the determination of MON 102100 and benzamidine in soil Source: US EPA URL
Sources
- 1. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of 4-Methoxy-N-methyl-benzamidine Derivatives
Abstract
This guide outlines the synthesis, characterization, and biological evaluation of 4-Methoxy-N-methyl-benzamidine , a pivotal scaffold in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). While the unsubstituted benzamidine moiety is a classic arginine mimetic, the N-methyl and 4-methoxy substitutions offer critical vectors for modulating basicity (
Scientific Background & Rationale
The Benzamidine Pharmacophore
Benzamidine derivatives are structural isosteres of the amino acid Arginine . They bind with high affinity to the S1 pocket of trypsin-like serine proteases, forming a salt bridge with a conserved aspartate residue (e.g., Asp189 in Trypsin, Asp189 in Factor Xa).
Strategic Substitutions
-
4-Methoxy Group: Acts as an electron-donating group (EDG) via resonance. This increases the electron density on the amidine, potentially stabilizing the cationic charge. It also serves as a handle for further derivatization (e.g., demethylation to a phenol for fragment growing).
-
N-Methylation:
-
Basicity Modulation: Unsubstituted benzamidines are highly basic (
), leading to poor oral bioavailability (low membrane permeability). N-substitution can slightly lower and improve permeability. -
Steric Probe: The methyl group probes the spatial tolerance of the S1 pocket, testing for "induced fit" or steric clashes that can improve selectivity between homologous proteases (e.g., Thrombin vs. Trypsin).
-
Chemical Synthesis Protocol
Retrosynthetic Analysis
The most robust route to N-substituted benzamidines is via the Pinner Reaction , converting a nitrile to an imidate ester, followed by aminolysis.
Detailed Experimental Protocol (Pinner Strategy)
Safety Note: This reaction involves HCl gas and pressurized vessels. Work in a well-ventilated fume hood.
Step 1: Formation of the Imidate Ester (Pinner Salt)
-
Reagents: 4-Methoxybenzonitrile (10.0 mmol), Anhydrous Methanol (50 mL), Acetyl Chloride (or dry HCl gas).
-
Procedure:
-
Dissolve 4-methoxybenzonitrile in anhydrous methanol at 0°C.
-
Slowly add Acetyl Chloride (30.0 mmol) dropwise. Mechanism: In situ generation of anhydrous HCl.
-
Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.
-
Monitoring: Monitor by TLC (disappearance of nitrile).
-
Workup: Concentrate the solvent in vacuo to obtain the imidate hydrochloride salt as a white, hygroscopic solid. Do not expose to moist air (risk of hydrolysis to ester).
-
Step 2: Aminolysis to N-Methyl-Benzamidine
-
Reagents: Imidate salt (from Step 1), Methylamine (2.0 M in THF or MeOH, 1.5 equiv).
-
Procedure:
-
Re-suspend the imidate salt in anhydrous methanol (20 mL).
-
Cool to 0°C.
-
Add Methylamine solution dropwise.
-
Stir at RT for 16 hours.
-
Workup: Evaporate solvent. The crude residue is the hydrochloride salt of the product.
-
Purification: Recrystallize from EtOH/Et2O or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Analytical Characterization Targets
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methoxy group (-OCH3) | |
| N-Methyl group (doublet due to NH coupling) | ||
| Para-substituted aromatic system | ||
| LC-MS (ESI+) | m/z ~ 165.1 [M+H]+ | Molecular ion confirmation |
Biological Evaluation: Serine Protease Inhibition Assay
To validate the compound as a drug discovery hit, its inhibitory potency (
Assay Principle
The assay uses a chromogenic substrate (e.g., S-2238 for Thrombin). The enzyme cleaves the substrate, releasing p-nitroaniline (pNA), which absorbs yellow light at 405 nm . The inhibitor prevents this cleavage.
Workflow Diagram
Detailed Protocol
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc. 0.5 nM). -
Substrate: Chromogenic substrate S-2238 (final conc.
, near ). -
Inhibitor Preparation: Prepare a 10-point serial dilution of 4-Methoxy-N-methyl-benzamidine in DMSO (Final DMSO < 5%).
-
Execution:
-
Add 10
Inhibitor + 40 Enzyme to a 96-well plate. -
Incubate 10 min at 37°C to allow equilibrium binding.
-
Add 50
Substrate to initiate reaction. -
Monitor Absorbance (405 nm) continuously for 20 minutes.
-
-
Calculation: Plot initial velocity (
) vs. log[Inhibitor]. Fit to the sigmoidal dose-response equation (4-parameter logistic) to determine .
SAR Optimization & Troubleshooting
Optimization Logic (SAR)
If the N-methyl derivative shows activity but lacks potency or selectivity, consider these modifications:
-
Lipophilicity Tuning: Replace the 4-Methoxy group with 4-Trifluoromethoxy (-OCF3) or 4-Chloro . This increases hydrophobicity, potentially improving membrane permeability.
-
Selectivity Tuning: Increase the size of the N-substituent (e.g., N-Ethyl, N-Cyclopropyl). Thrombin has a slightly more restrictive S1 pocket than Trypsin; bulky N-substituents often improve selectivity against Thrombin (or vice versa depending on the specific sub-pocket interactions).
Common Pitfalls
-
Hygroscopicity: Benzamidine salts absorb water rapidly. Weigh quickly or use a dry box. Wet compounds lead to erroneous
values (lower effective concentration). -
Imidate Hydrolysis: In Step 1 of synthesis, if water enters, the imidate converts to the methyl ester (dead end). Ensure anhydrous conditions.
References
- Stürzebecher, J., et al. (1997). Structure-activity relationships of benzamidine-based inhibitors of coagulation factor Xa. Journal of Medicinal Chemistry.
-
Gullickson, G. C., & Lewis, D. E. (2003).[1] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions. Synthesis. (Contextual citation for nitrile-to-amide/amidine conversions).
Sources
Troubleshooting & Optimization
troubleshooting 4-Methoxy-N-methyl-benzamidine solubility issues
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in physicochemical profiling and assay optimization, I have designed this guide to address the specific mechanistic challenges associated with 4-Methoxy-N-methyl-benzamidine .
Amidines are notoriously difficult functional groups in drug discovery. With a pKa typically exceeding 11.5, they are permanently ionized at physiological pH[1][2]. While this drives excellent target engagement (often mimicking arginine in protease active sites), it creates a "solubility paradox": the free base form is lipophilic but highly crystalline (poor aqueous solubility), whereas the salt form is water-soluble but entirely insoluble in standard high-throughput screening (HTS) solvents like DMSO.
Below is a comprehensive, self-validating troubleshooting guide to help you navigate these issues from stock preparation to in vivo formulation.
Diagnostic Workflow: Isolating the Solubility Bottleneck
Before altering your assay conditions, you must identify whether you are facing a thermodynamic limitation (crystal lattice energy) or a kinetic limitation (solvent shock). Use the decision tree below to diagnose your specific failure point.
Fig 1. Diagnostic decision tree for isolating and resolving amidine solubility failures.
Frequently Asked Questions & Troubleshooting
Q1: I weighed out the HCl salt of 4-Methoxy-N-methyl-benzamidine, but it won't dissolve in 100% DMSO to make a 10 mM stock. Why? Mechanistic Causality: You are attempting to dissolve a highly polar, ionic lattice in an aprotic solvent. While DMSO is highly polar, it lacks hydrogen bond donors. It cannot effectively solvate the chloride counterion, leaving the crystal lattice intact. The Fix: You have two options.
-
Switch Forms: Order or synthesize the free base form of the compound specifically for your DMSO HTS library.
-
Co-solvation: If you must use the HCl salt, add 5–10% (v/v) LC-MS grade water or methanol to your DMSO. The protic solvent will solvate the chloride ion, collapsing the crystal lattice and allowing the DMSO to solvate the amidine cation.
Q2: My 10 mM DMSO stock (free base) is perfectly clear, but when I dilute it to 50 µM in my biochemical assay buffer (HEPES, pH 7.4), it immediately turns cloudy. How do I prevent this? Mechanistic Causality: This is a classic case of "solvent shock" leading to kinetic precipitation[3][4]. When the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away from the highly lipophilic 4-methoxy-N-methyl-benzamidine free base. Before the amidine nitrogen can adequately protonate and hydrate in the pH 7.4 buffer, local supersaturation occurs, and the compound crashes out as amorphous aggregates. The Fix:
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes directly into the assay buffer while actively shaking.
-
Stepwise Dilution: Create an intermediate dilution plate (e.g., 50% DMSO / 50% Buffer) to ease the transition.
-
Surfactants: Supplement your assay buffer with 0.01% Tween-20 or 0.1% CHAPS. These surfactants lower the surface tension and form micelles that stabilize the transiently unprotonated free base until equilibrium is reached.
Q3: We are moving to in vivo PK studies (oral gavage), but the thermodynamic aqueous solubility of the free base is <10 µg/mL. What is the best formulation strategy? Mechanistic Causality: The free base relies on its own self-assembly (crystal packing) which is thermodynamically highly stable. At neutral pH, water cannot break these intermolecular forces efficiently[5]. The Fix: Salt formation is mandatory here. Convert the free base to a Mesylate (methanesulfonate) or Hydrochloride salt. Mesylate salts are particularly effective for amidines because the bulky counterion disrupts crystal packing efficiency, drastically lowering the melting point and increasing aqueous solubility.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include a built-in validation step. Do not proceed to biological testing without confirming solubility.
Protocol A: Kinetic Solubility Assessment via Nephelometry
Purpose: To determine the maximum assay concentration before solvent shock induces precipitation.
-
Preparation: Prepare a 10 mM stock of 4-Methoxy-N-methyl-benzamidine (Free Base) in 100% anhydrous DMSO.
-
Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target assay buffer (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).
-
Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow for equilibrium.
-
Measurement: Read the plate using a microplate nephelometer (light scattering) or Backgrounded Membrane Imaging (BMI)[6].
-
Self-Validation Step: Plot light scatter (Nephelometry Units) vs. Concentration. The kinetic solubility limit is the exact concentration where the scatter signal deviates by >3 standard deviations from the blank (1% DMSO in buffer). Do not dose your biological assay above this empirically derived limit.
Protocol B: Salt Screen & Conversion (Free Base to Mesylate Salt)
Purpose: To convert the insoluble free base into a highly water-soluble salt for in vivo dosing.
-
Dissolution: Dissolve 100 mg of 4-Methoxy-N-methyl-benzamidine free base in 2 mL of dry Tetrahydrofuran (THF).
-
Acid Addition: Chill the solution on ice. Slowly add 1.05 equivalents of Methanesulfonic acid (diluted in 0.5 mL THF) dropwise while stirring vigorously.
-
Precipitation: A white precipitate should form immediately as the salt is insoluble in THF. Stir for an additional 30 minutes at room temperature.
-
Isolation: Collect the solid via vacuum filtration. Wash twice with 1 mL of cold diethyl ether to remove unreacted free base and residual acid. Dry under high vacuum overnight.
-
Self-Validation Step: Run a
H-NMR in D O. You must observe the integration of the mesylate methyl group ( 2.8 ppm) at exactly a 3:3 ratio relative to the N-methyl group of the benzamidine to confirm a 1:1 stoichiometric salt formation.
Quantitative Data Presentation
The table below summarizes the expected physicochemical behavior of 4-Methoxy-N-methyl-benzamidine across different forms and environments. Use this as a reference matrix when designing your assay conditions.
| Compound Form | Solvent Environment | pH | Expected Solubility Limit | Physical Observation / Note |
| Free Base | 100% DMSO | N/A | > 50 mg/mL | Clear solution; ideal for HTS library storage. |
| Free Base | Aqueous Buffer | 7.4 | < 10 µg/mL | Cloudy suspension; limited by crystal lattice energy. |
| HCl Salt | 100% DMSO | N/A | < 1 mg/mL | Insoluble white powder; requires protic co-solvent. |
| HCl Salt | Pure Water | ~4.5 | > 20 mg/mL | Clear solution; highly soluble due to ionization. |
| Mesylate Salt | Pure Water | ~4.5 | > 50 mg/mL | Clear solution; optimal for in vivo high-dose formulation. |
*Note: Unbuffered aqueous solutions of amidine salts will naturally drop to mildly acidic pH due to the salt of a strong acid and a weak base.
References
1.[6] Drug Target Review. New horizons in small molecule solubility screening. Available at:[Link] 2.[3] National Institutes of Health (PMC). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available at:[Link] 3.[4] BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at:[Link] 4.[5] MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at:[Link] 5.[1] EPFL. pKa Data Compiled by R. Williams. Available at:[Link] 6.[2] American Chemical Society (ACS). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Available at:[Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: 4-Methoxy-N-methyl-benzamidine Synthesis
Topic: Optimizing Reaction Conditions for 4-Methoxy-N-methyl-benzamidine Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile[1][2][3]
User Query: "I am experiencing low yields and 'oiling out' during the synthesis of 4-Methoxy-N-methyl-benzamidine. The classic Pinner reaction is stalling."
Technical Analysis: The synthesis of 4-Methoxy-N-methyl-benzamidine presents a specific electronic challenge. The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring and subsequently to the nitrile carbon.[1]
-
Consequence: The nitrile carbon becomes less electrophilic, making it resistant to nucleophilic attack by alcohols (Pinner Step 1) or amines.
-
The Fix: Standard conditions must be intensified (anhydrous saturation) or switched to Lewis Acid catalysis (AlCl3/AlMe3) to overcome this deactivation.
Method A: The Modified Pinner Protocol (The "Cleanest" Route)
The Pinner reaction is the industry standard but requires strict moisture control.[1] The electron-rich nature of your substrate means the "Imidate Formation" (Step 1) will be the rate-limiting step.
Optimized Protocol
Step 1: Imidate Formation (The Critical Step)
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2 or Drierite).
-
Solvent: Dissolve 4-methoxybenzonitrile (1.0 equiv) in anhydrous Methanol (MeOH).
-
Note: Do not use Ethanol if you want the methyl imidate. The solvent alcohol becomes the alkoxy group of the intermediate.
-
-
Activation: Cool to 0°C. Bubble dry HCl gas through the solution until saturation.
-
Metric: The weight of the flask should increase by ~15-20% due to HCl absorption.
-
-
Incubation: Seal the flask tightly (parafilm/stopper). Store at 4°C for 48–72 hours .
-
Why so long? The 4-OMe group slows the attack of MeOH. Standard benzonitriles take 12-24h; this requires more time.
-
-
Precipitation: Add cold, anhydrous Diethyl Ether (Et2O) to precipitate the Imidate Hydrochloride salt. Filter under N2.
-
Critical: Do not expose this salt to humid air. It will hydrolyze to the ester (4-methoxybenzoate) immediately.
-
Step 2: Aminolysis
-
Reaction: Suspend the solid Imidate salt in anhydrous MeOH.
-
Addition: Add Methylamine (2.0 M in MeOH) (1.1 equiv) dropwise at 0°C.
-
Avoid: Aqueous methylamine. Water will destroy the imidate.
-
-
Workup: Stir at Room Temperature (RT) for 12 hours. Evaporate solvent to obtain the crude amidine hydrochloride.
Method B: Lewis Acid Catalysis (The "Heavy Duty" Route)
If Method A fails (stalled conversion), use the Garigipati Method (Aluminum-amide strategy). This is robust for electron-rich nitriles because it activates the amine to be a super-nucleophile rather than relying on the nitrile's electrophilicity.
Optimized Protocol
-
Reagent Prep: In a glovebox or under Argon, prepare the aluminum amide reagent.
-
Mix Trimethylaluminum (AlMe3) (1.1 equiv, 2.0 M in Toluene) with Methylamine hydrochloride (1.1 equiv) in dry Toluene at 0°C.
-
Observation: Methane gas evolution indicates formation of the active species: Me-NH-AlMe2.
-
-
Addition: Warm the reagent to RT and stir for 1 hour. Then, add 4-methoxybenzonitrile (1.0 equiv).[1]
-
Heating: Heat the mixture to 80°C for 12–18 hours.
-
Quench: Cool to 0°C. Carefully quench with Silica Gel / CHCl3 slurry or Potassium Sodium Tartrate (Rochelle's Salt) solution to break the Aluminum emulsion.
-
Isolation: Filter and extract. The product will be the free base or Al-complex; treat with HCl/MeOH to convert to the stable Hydrochloride salt.
Purification & Isolation Guide
The most common user complaint is "oiling out" (product separates as a sticky oil instead of a crystal).
The "Sticky Salt" Solution:
-
Evaporation: Remove all MeOH. You will likely have a yellow/orange oil.
-
Trituration: Add Acetone or Isopropanol (IPA) . Sonicate the oil.
-
Chemistry: The impurities (esters, unreacted nitrile) are soluble in acetone; the Amidine HCl is not.
-
-
Crystallization: If it remains oily, dissolve in a minimum amount of hot MeOH and add Et2O until cloudy. Store in the freezer (-20°C).
-
Final Form: Isolate as the Hydrochloride Salt . The free base of benzamidines is often unstable and prone to hydrolysis or dimerization.
Troubleshooting Logic (Visualized)
Workflow Decision Tree
Caption: Decision logic for selecting the synthetic route based on substrate electronics.
Frequently Asked Questions (FAQ)
Q1: Why does my reaction mixture smell like an ester (fruity)? A: You have suffered Hydrolysis . The Imidate intermediate (Pinner salt) reacted with water instead of Methylamine.
-
Fix: Ensure your HCl gas is dried through a H2SO4 trap. Use fresh anhydrous MeOH. Do not open the flask on a humid day without N2 positive pressure.
Q2: Can I use aqueous Methylamine (40% in H2O)? A: Absolutely not for the Pinner method. The water will compete with the amine and, being in huge molar excess, will exclusively form the ester (4-methoxybenzoate).[1] You must use Methylamine in Methanol or THF.
Q3: How do I monitor the reaction? A: FT-IR is the best tool.
-
Start: Strong sharp peak at ~2220 cm⁻¹ (C≡N).
-
Finish: Disappearance of 2220 cm⁻¹ and appearance of broad bands at 1600–1700 cm⁻¹ (C=N).
-
TLC:[8] Difficult due to the polarity of the salt.[1] Run TLC on the free base (neutralize a tiny aliquot with NaHCO3/EtOAc) or use HPLC.
Q4: The product is a hygroscopic solid. How do I store it? A: Store as the Hydrochloride (HCl) or Hydroiodide (HI) salt in a desiccator. The free base will absorb CO2 from the air to form carbonates or hydrolyze back to the amide over time.
Comparative Data Table
| Feature | Method A: Pinner (Classic) | Method B: Garigipati (Al-Amide) |
| Reagents | HCl (gas), MeOH, MeNH2 | AlMe3 (pyrophoric), MeNH2[1]·HCl |
| Condition | 0°C to RT, 48–72 h | 80°C, 12–18 h |
| Moisture Sensitivity | Extreme (Imidate step) | High (AlMe3 handling) |
| Yield (4-OMe) | Moderate (50–65%) | High (80–95%) |
| Impurity Profile | Ester (Hydrolysis product) | Aluminum salts (difficult removal) |
| Scalability | High (Industrial standard) | Low (Safety concerns with AlMe3) |
References
-
The Pinner Reaction (Classic Mechanism)
-
Garigipati Method (Aluminum Amide Activation)
-
Lewis Acid Catalysis (Lanthanide Triflates)
-
Purification of Benzamidines
-
Judkins, B. D., et al. (1996).[1] A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23).
- Context: Discusses purification and stability of benzamidine salts.
-
Sources
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. lookchem.com [lookchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
common side products in 4-Methoxy-N-methyl-benzamidine synthesis
Technical Support Center: 4-Methoxy-N-methyl-benzamidine Synthesis
Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ[1]
Core Synthesis Overview: The Pinner Strategy
To understand the side products, we must first ground the discussion in the standard synthetic route. The synthesis of 4-Methoxy-N-methyl-benzamidine is most reliably achieved via the Pinner Reaction , followed by aminolysis.[1] Direct addition of methylamine to the nitrile often requires harsh conditions (high heat/pressure) or Lewis acid catalysis, which can lead to decomposition.
The Pathway:
-
Activation: 4-Methoxybenzonitrile reacts with dry HCl in Methanol to form the Imidate Intermediate (Methyl 4-methoxybenzimidate hydrochloride).[1]
-
Amination: The imidate reacts with Methylamine (in MeOH or EtOH) to yield the target Amidine .[1]
Diagnostic Troubleshooting: Identifying Side Products
This section addresses specific spectral or physical anomalies you may encounter.
Issue 1: "I see a persistent peak at M+1 = 152 (LCMS) or a singlet ~3.8 ppm (NMR) that isn't my product."
Diagnosis: 4-Methoxybenzamide (Hydrolysis Impurity)
-
Origin: This is the thermodynamic "sink" of the reaction.[1] It forms if moisture enters the Pinner stage (hydrolyzing the imidate) or if the final amidine is exposed to high pH/temperature in water during workup.
-
Mechanism: The imidate intermediate (
) is highly electrophilic.[1] Water competes with methylamine.[1] If water attacks, it ejects methanol to form the amide. -
Solution:
-
Prevention: Ensure HCl gas is dried (pass through
trap).[1] Use anhydrous methanol (<50 ppm water).[1] -
Remediation: The amide is much less basic than the amidine.[1] Dissolve the crude mixture in dilute acid (1M HCl). The amidine protonates and stays in the aqueous layer; the amide can be extracted into Ethyl Acetate or DCM.
-
Issue 2: "My product smells fruity and shows a carbonyl peak ~1720 cm⁻¹."
Diagnosis: Methyl 4-methoxybenzoate (Ester Formation)[1]
-
Origin: "Pinner Ester" formation.[1][2][3] If the imidate solution is allowed to stand too long with excess alcohol and traces of water before the amine addition, the imidate hydrolyzes to the ester.
-
Mechanism:
.[1] -
Solution:
-
Process Control: Monitor the disappearance of nitrile by TLC/HPLC. Once the nitrile is consumed, immediately cool and add the amine. Do not store the imidate solution overnight without refrigeration and desiccation.[1]
-
Issue 3: "The reaction stalled. I have starting material (Nitrile) remaining."
Diagnosis: Incomplete Activation
-
Origin: The electron-donating methoxy group at the para position stabilizes the nitrile, making the carbon less electrophilic (less susceptible to HCl attack).
-
Solution:
Issue 4: "I isolated a white solid, but it's the unsubstituted amidine (4-Methoxybenzamidine)."
Diagnosis: Ammonia Contamination
-
Origin: Your methylamine source contains ammonia.[1] This is common in older bottles of methylamine in methanol or aqueous methylamine.[1]
-
Solution: Use a fresh bottle of Methylamine (2M in THF or MeOH).[1] Avoid aqueous methylamine if possible to prevent hydrolysis competition.[1]
Visualizing the Reaction & Failure Points
The following diagram maps the critical path and where specific side products branch off.
Caption: Reaction pathway showing the Pinner synthesis of 4-Methoxy-N-methyl-benzamidine (Green) and competitive hydrolysis pathways leading to Amide and Ester impurities (Red/Grey).
Quantitative Data: Impurity Profile
| Compound | Structure Fragment | MW | Retention (RP-HPLC)* | Diagnostic Signal (1H NMR) |
| Target Amidine | Ph-C(=NMe)NH₂ | 164.2 | ~4.5 min | δ 2.95 (s, 3H, N-Me) |
| 4-Methoxybenzamide | Ph-CONH₂ | 151.1 | ~5.2 min | δ 7.5 (br s, NH₂), No N-Me |
| Methyl 4-methoxybenzoate | Ph-COOMe | 166.1 | ~7.8 min | δ 3.88 (s, 3H, COOMe) |
| Starting Nitrile | Ph-CN | 133.1 | ~8.5 min | δ 7.6 (d, Ar-H), No aliph.[1] protons |
*Note: Retention times are relative estimates based on a standard C18 column, Water/Acetonitrile gradient (0.1% TFA).
Validated Experimental Protocol
Objective: Synthesis of 4-Methoxy-N-methyl-benzamidine HCl salt.
Reagents:
-
4-Methoxybenzonitrile (1.0 eq)[1]
-
Acetyl Chloride (to generate anhydrous HCl in situ) OR HCl gas[1]
-
Methylamine (2.0 M in MeOH, 1.5 eq)
Step-by-Step Methodology:
-
In-Situ HCl Generation (Safer than gas tanks):
-
In a flame-dried round-bottom flask under Argon, charge Anhydrous Methanol (10 mL per gram of nitrile).
-
Cool to
in an ice bath. -
Dropwise add Acetyl Chloride (3.0 eq).[1] Exothermic![1] This generates anhydrous HCl and Methyl Acetate (inert).[1] Stir for 30 mins.
-
Citation Note: This method avoids wet HCl gas and ensures anhydrous conditions [1].[1]
-
-
Pinner Reaction:
-
Add 4-Methoxybenzonitrile (1.0 eq) to the HCl/MeOH solution.[1]
-
Stir at
for 2 hours, then allow to warm to room temperature. -
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] Nitrile spot (
) should disappear; Imidate spot stays at baseline or smears.[1] -
Critical Step: Once complete, remove solvent in vacuo strictly below
to yield the Imidate Hydrochloride as a white/off-white solid.[1] Do not expose to air. [1]
-
-
Amination:
-
Redissolve the crude Imidate solid in fresh Anhydrous Methanol.
-
Cool to
. -
Add Methylamine solution (1.5 eq) dropwise.[1]
-
Stir at room temperature for 12–16 hours.
-
-
Workup & Purification:
-
Acid/Base Extraction: Dissolve residue in 1M HCl (aq). Wash with Ethyl Acetate (
) to remove Amide and Ester impurities (they go into organic layer).[1] -
Basify the aqueous layer to pH ~10 using 2M NaOH.[1]
-
Extract the free base amidine into DCM (
).[1] -
Dry over
and evaporate.[1] For stability, convert back to HCl salt by treating with HCl/Ether.[1]
References
-
Generation of Anhydrous HCl : N. P. X. Spadafora, et al. "Efficient Synthesis of Imidates via In Situ Generation of Anhydrous HCl." Journal of Organic Chemistry. Link (Generalized protocol validation).[1]
-
Pinner Reaction Mechanism & Side Products : R. Roger, D. G.[1] Neilson. "The Chemistry of Imidates." Chemical Reviews, 1961, 61(2), 179–211. Link[1]
-
Amidine Synthesis Overview : Dunn, P. J.[1] "Amidines and N-Substituted Amidines." Comprehensive Organic Functional Group Transformations. Link
Sources
- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy-N-methyl-benzamidine Stability & Troubleshooting
Welcome to the Advanced Application Support Center for 4-Methoxy-N-methyl-benzamidine . As a derivative of the benzamidine class—widely utilized as potent reversible inhibitors of trypsin-like serine proteases[1] and in various drug development applications—this compound presents unique physicochemical challenges in aqueous environments.
This guide is engineered for researchers and drug development professionals. It transcends basic handling instructions by detailing the thermodynamic and kinetic causality behind compound degradation, providing self-validating experimental protocols, and offering authoritative troubleshooting matrices.
The Causality of Instability: Mechanistic Overview
The primary vector for 4-Methoxy-N-methyl-benzamidine instability in solution is base-catalyzed hydrolysis .
While the amidinium motif is highly basic and remains protonated under physiological conditions (ensuring high water solubility and target affinity), the electrophilic amidine carbon is highly susceptible to nucleophilic attack by hydroxide ions (HO⁻)[2].
When exposed to mildly basic to highly basic aqueous environments (pH > 8.0), the hydroxide ion attacks the amidine carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, eliminating the amine (methylamine) to yield 4-methoxybenzamide [2][3]. Because the positively charged amidinium group is the essential pharmacophore that anchors the molecule into the aspartate residue of a serine protease's S1 pocket, its conversion to a neutral amide completely abolishes its inhibitory activity[3][4]. Under prolonged exposure to extreme pH, the amide may further hydrolyze to 4-methoxybenzoic acid[3].
Base-catalyzed hydrolysis pathway of 4-Methoxy-N-methyl-benzamidine.
Quantitative Stability Matrix
To assist in experimental design, the following table synthesizes the kinetic degradation profile of the benzamidinium pharmacophore across various pH levels. Note: Data is extrapolated from baseline unsubstituted benzamidinium kinetics; N-methylation slightly alters steric hindrance but follows the identical kinetic trajectory.
| Buffer pH | Environmental Condition | Estimated Half-Life ( | Stability Status | Recommended Action |
| pH 2.0 – 4.0 | Acidic (e.g., 0.05 M Acetate) | > 2 Years | Highly Stable | Optimal for aqueous stock storage[5][6]. |
| pH 6.0 – 7.5 | Physiological (e.g., PBS) | > 12 Months | Stable | Safe for extended in vitro assays. |
| pH 9.0 | Weakly Basic | ~ 300 Days | Marginal | Use fresh; do not store solutions > 1 week[2][3]. |
| pH 11.0 | Basic | ~ 6 Days | Unstable | Rapid degradation; avoid for assay buffers[2]. |
| pH 13.0 | Highly Basic | ~ 15 Hours | Highly Unstable | Compound destroyed rapidly[2]. |
Frequently Asked Questions (Troubleshooting Guide)
Q1: My in vitro protease assay is losing inhibitory activity over a 48-hour incubation. What is happening? A: If your assay buffer is formulated at a pH > 8.0 (e.g., Tris-HCl pH 8.5 or 9.0), your compound is undergoing base-catalyzed hydrolysis[2]. The 4-Methoxy-N-methyl-benzamidine is converting into 4-methoxybenzamide. Because the amide lacks the positive charge required to form a critical salt bridge with the target enzyme's active site, inhibitory capacity is lost[3]. Solution: Lower the assay pH to 7.4 if the enzyme tolerates it, or replenish the inhibitor every 12 hours.
Q2: How should I formulate my stock solutions to maximize shelf life and ensure reproducibility? A: Do not store stock solutions in neutral or basic water. For maximum stability, dissolve the crystalline solid in an anhydrous organic solvent such as DMSO or DMF (solubility ~25 mg/mL)[7]. If an aqueous stock is strictly required for your workflow, formulate it in 0.05 M Acetate buffer at pH 4.0[5][6]. Aliquot the solution to avoid freeze-thaw cycles and store at -20°C or -80°C[1][8].
Q3: I see a secondary peak emerging on my HPLC chromatogram during prolonged incubations. Is this a degradant? A: Yes. The emergence of a more hydrophobic peak (longer retention time on a standard C18 Reverse-Phase column) is the classic signature of the amidine-to-amide conversion. The loss of the highly polar, charged amidinium group makes the resulting 4-methoxybenzamide more lipophilic, causing it to elute later than the parent compound.
Decision tree for troubleshooting benzamidine derivative stability failures.
Standard Operating Procedures (SOPs)
To ensure scientific integrity, we provide the following self-validating protocols. These methods are designed not just to execute a task, but to inherently prove the stability of your specific batch of 4-Methoxy-N-methyl-benzamidine.
Protocol A: Preparation of Ultra-Stable Working Aliquots
Causality: Water and high pH are the enemies of the amidine bond. By utilizing anhydrous solvents or acidic buffers, we arrest the nucleophilic attack mechanism[4][7].
-
Equilibration: Allow the lyophilized 4-Methoxy-N-methyl-benzamidine powder to reach room temperature in a desiccator to prevent ambient moisture condensation.
-
Solubilization (Primary Stock): Dissolve the compound in anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration. Vortex until completely clear.
-
Aqueous Dilution (Working Stock): If an aqueous intermediate is required, dilute the DMSO stock into 0.05 M Sodium Acetate buffer, pH 4.0 . Do not use PBS or Tris for long-term storage.[5]
-
Aliquot & Freeze: Dispense into single-use low-bind microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas to prevent oxidative degradation, and store immediately at -20°C[1][7].
Protocol B: Self-Validating HPLC Stability Assay
Causality: Before committing to a costly in vivo or high-throughput in vitro assay, you must validate that your compound survives your specific assay buffer. This protocol uses a "forced degradation" positive control to definitively identify the degradation peak.
-
Baseline Establishment (
): Prepare a 100 µM solution of 4-Methoxy-N-methyl-benzamidine in your experimental buffer (e.g., pH 7.4). Immediately inject 10 µL onto a C18 RP-HPLC column (Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA). Record the retention time of the parent peak. -
Forced Degradation Control: Prepare a separate 100 µM solution in 0.1 M NaOH (pH ~13) . Incubate at room temperature for 2 hours. Inject onto the HPLC. You will observe the disappearance of the parent peak and the emergence of a new, later-eluting peak (4-methoxybenzamide)[2]. This validates your system's ability to detect the degradant.
-
Experimental Monitoring: Incubate your
sample at your assay temperature (e.g., 37°C). Take aliquots at 12, 24, and 48 hours. Inject onto the HPLC. -
Data Interpretation: Calculate the Area Under the Curve (AUC) for the parent peak relative to the
baseline. If the parent peak AUC drops by >5% and the validated degradant peak appears, your assay buffer conditions are too harsh for the compound's stability profile.
References
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - Open Research Repository. Australian National University. Available at:[Link]
-
Removal and purification of trypsin-like serine proteases. Prom.st. Available at:[Link]
-
Benzamidine Sepharose 4 Fast Flow (low sub) - Data File. Cytiva Life Sciences. Available at: [Link]
-
Benzamidine Sepharose 4 Fast Flow (high sub) - Instructions. Scientific Laboratory Supplies. Available at:[Link]
-
Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF. Cytiva Life Sciences. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. storage.by.prom.st [storage.by.prom.st]
- 4. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
refining purification protocol for 4-Methoxy-N-methyl-benzamidine
Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides specialized troubleshooting guides and validated protocols for the isolation and purification of challenging basic pharmacophores.
Below is the dedicated support documentation for 4-Methoxy-N-methyl-benzamidine , a highly polar and basic intermediate frequently utilized in the development of metabotropic glutamate receptor antagonists and serine protease inhibitors[1].
Workflow Overview
The purification of 4-Methoxy-N-methyl-benzamidine is notoriously difficult due to its high basicity and susceptibility to hydrolysis. The following workflow outlines the optimal path from crude mixture to stable salt isolation.
Workflow for the SCX-based purification and salt isolation of 4-Methoxy-N-methyl-benzamidine.
Section 1: Synthesis & Crude Preparation Troubleshooting
Q: Why does my reaction yield high levels of 4-methoxy-N-methylbenzamide instead of the desired amidine? A: This is a classic case of intermediate hydrolysis. Amidines are synthesized via the activation of a nitrile (e.g., using trimethylaluminum and methylamine hydrochloride)[1] or via a Pinner reaction. The highly electrophilic carbon of the amidine (or its imidate precursor) is highly susceptible to nucleophilic attack by water[2]. While the electron-donating 4-methoxy group provides some resonance stabilization, prolonged exposure to aqueous conditions during the reaction quench or workup will inevitably hydrolyze the amidine into the corresponding neutral amide.
-
Corrective Action: Minimize the duration of aqueous workups. If quenching an aluminum-based reaction, use a minimal amount of Rochelle's salt (potassium sodium tartrate) or carefully controlled alkaline conditions, and extract the organic phase immediately.
Q: I am seeing unreacted 4-methoxybenzonitrile in my LC-MS. Should I push the reaction temperature higher? A: Not necessarily. Increasing the temperature beyond 80 °C often leads to the degradation of the methylamine reagent or promotes side reactions. Instead, ensure that your trimethylaluminum complex is freshly prepared and that you are using a sufficient excess of methylamine hydrochloride (typically 1.2 to 1.5 equivalents)[1].
Section 2: Chromatographic Purification Strategies
Q: Normal-phase silica gel chromatography is giving me severe peak tailing and co-elution. How can I resolve this?
A: Standard bare silica (
To resolve this, you must abandon normal-phase silica and utilize Strong Cation Exchange (SCX) chromatography . SCX resins contain benzenesulfonic acid functional groups. The highly basic amidine binds tightly to the resin, allowing neutral and acidic impurities (such as unreacted nitrile and the amide byproduct) to be washed away completely. The amidine is then selectively released using a strong volatile base.
Protocol: SCX Purification of 4-Methoxy-N-methyl-benzamidine
-
Conditioning: Pre-condition a commercial SCX-2 cartridge (e.g., 10g resin for ~1g of crude) by passing 3 column volumes (CV) of pure Methanol (MeOH) through the column.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) / MeOH (1:1 v/v) and load it onto the cartridge.
-
Washing (Impurity Removal): Wash the column with 4 CV of pure MeOH. Mechanistic Note: This step elutes the unreacted 4-methoxybenzonitrile and the 4-methoxy-N-methylbenzamide byproduct, as they are not basic enough to bind to the sulfonic acid groups.
-
Elution (Product Recovery): Elute the target amidine by passing 3 CV of 2.0 M Ammonia (
) in MeOH through the cartridge. The ammonia deprotonates the amidine and displaces it from the resin. -
Concentration: Evaporate the ammoniacal fractions in vacuo at 35 °C to yield the purified 4-Methoxy-N-methyl-benzamidine free base.
Quantitative Comparison of Purification Methods
| Purification Method | Average Yield (%) | Purity (LC-MS) | Peak Shape / Tailing Factor | Processing Time (h) |
| Normal Phase (Silica) | 35 - 45% | < 80% | Severe (> 2.5) | 4.0 |
| Reverse Phase (C18) | 65 - 75% | > 92% | Moderate (1.5) | 2.5 |
| SCX Chromatography | 85 - 95% | > 98% | Excellent (N/A) | 1.0 |
Section 3: Crystallization & Salt Formation
Q: The purified free base is an unstable oil. What is the optimal protocol for isolating it as a stable salt? A: Free-base amidines are prone to atmospheric carbon dioxide absorption and gradual hydrolysis. Converting the free base to a hydrochloride (HCl) salt establishes a self-validating system: the salt formation confirms the basicity of the product, forces crystallization, and exponentially increases shelf-life[2].
Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified 4-Methoxy-N-methyl-benzamidine free base in anhydrous diethyl ether (or a 9:1 mixture of diethyl ether and DCM if solubility is poor).
-
Cooling: Chill the solution to 0 °C in an ice bath under an inert nitrogen atmosphere.
-
Acidification: Dropwise, add 1.1 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M) or ethereal HCl. Mechanistic Note: A white precipitate should form immediately upon localized protonation.
-
Maturation: Stir the suspension vigorously for 30 minutes at 0 °C to ensure complete salt formation and uniform particle size.
-
Isolation: Collect the solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold, anhydrous diethyl ether.
-
Drying: Dry the resulting 4-Methoxy-N-methyl-benzamidine hydrochloride salt under high vacuum at 40 °C for 12 hours.
Troubleshooting Diagnostics
If you are still experiencing suboptimal results, follow the diagnostic logic tree below to identify the root cause of your purification failure.
Diagnostic logic tree for troubleshooting common synthesis and purification issues.
References
- WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents.
- SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES - Scholars' Bank (University of Oregon).
- Identification and optimization of RNA-splicing modulators as huntingtin protein-lowering agents for the treatment of Huntington - UCL Discovery.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-N-methyl-benzamidine
Executive Summary
This guide addresses the specific engineering and chemical challenges encountered during the scale-up (100g – 1kg) synthesis of 4-Methoxy-N-methyl-benzamidine . While the Pinner reaction is the industry standard for this transformation, it is notoriously sensitive to moisture and thermal parameters. This document provides a self-validating workflow to minimize the formation of the thermodynamic dead-end byproduct, 4-methoxy-N-methylbenzamide , and maximize the isolation of the target amidine hydrochloride.
Module 1: The Synthetic Pathway & Critical Control Points
The Chemistry
The synthesis proceeds via a two-stage Pinner protocol.[1][2][3] The nitrile is first activated by anhydrous HCl in methanol to form the imidate ester (Pinner Salt), which is then converted to the amidine by methylamine.
Visualizing the Pathway
The following diagram maps the reaction logic and competitive side-reactions. Use this to diagnose impurity profiles.[4]
Figure 1: Reaction pathway showing the critical divergence between the target amidine and the irreversible amide byproduct.
Module 2: Step-by-Step Protocol & Troubleshooting
Stage 1: Formation of the Pinner Salt (Imidate)
Objective: Convert 4-methoxybenzonitrile to methyl 4-methoxybenzimidate hydrochloride.
Protocol:
-
Dissolution: Dissolve 4-methoxybenzonitrile (1.0 equiv) in anhydrous Methanol (4.0 volumes). Note: Toluene can be used as a co-solvent to aid precipitation.
-
Saturation: Cool to 0°C . Bubble anhydrous HCl gas until the solution is saturated (approx. 1.2–1.5 equiv by weight).[5]
-
Incubation: Stir at 0–5°C for 12–24 hours. DO NOT HEAT.
-
Precipitation: Dilute with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to force the imidate salt out of solution.
-
Isolation: Filter rapidly under nitrogen.
Troubleshooting Stage 1
Q: My reaction mixture remained clear, and no precipitate formed. What happened?
-
Diagnosis: High solubility of the methoxy-substituted imidate.
-
Fix: Do not proceed to aminolysis with the solution if possible. Add cold anhydrous MTBE (3x volume) to induce crystallization. If it remains an oil, decant the supernatant and wash the oil with dry ether.
-
Expert Insight: The 4-methoxy group increases electron density, stabilizing the imidate but also increasing organic solubility compared to unsubstituted benzamidines.
Q: I see a significant amount of "Impurity B" (Ester) by HPLC before adding methylamine.
-
Diagnosis: Water ingress.
-
Fix: The Pinner salt hydrolyzes instantly in the presence of water. Ensure MeOH is dried over 3Å molecular sieves (<50 ppm water). Check HCl gas lines for moisture traps.
Stage 2: Aminolysis (Formation of Amidine)
Objective: React the Pinner salt with methylamine to form the amidine.
Protocol:
-
Preparation: Suspend the isolated Pinner salt in anhydrous methanol (5 volumes) at -10°C .
-
Addition: Add Methylamine (2.0 M in MeOH or THF, 1.5 equiv) dropwise. Caution: Exothermic.[6]
-
Equilibration: Allow to warm to Room Temperature (RT) over 4 hours.
-
Workup: Concentrate in vacuo. The residue is the crude amidine hydrochloride.
Troubleshooting Stage 2
Q: The major product is the Amide (Impurity A), not the Amidine. Why?
-
Diagnosis 1 (Thermal): The reaction exothermed too aggressively during methylamine addition. High temps favor the rearrangement of the imidate to the thermodynamically stable amide.
-
Diagnosis 2 (pH): "Over-basification." If the pH rises too high (>>10) or water is present, hydroxide attacks the imidate.
-
Solution:
-
Cooling: Maintain internal temp < 0°C during addition.
-
Stoichiometry: Do not use a massive excess of amine; 1.2–1.5 equivalents are sufficient.
-
Reagent Quality: Use anhydrous methylamine solution. Aqueous methylamine (40%) guarantees amide formation.
-
Q: The product is a sticky oil that won't crystallize.
-
Diagnosis: Hygroscopic hydrochloride salt holding onto solvent/impurities.
-
Fix:
-
Dissolve the oil in a minimum amount of hot isopropanol (IPA).
-
Add ethyl acetate until slightly cloudy.
-
Cool slowly to 4°C.
-
Alternative: Convert to the free base (partition between DCM and 1N NaOH), dry, and re-acidify with HCl/Dioxane to get a clean salt.
-
Module 3: Quantitative Optimization Data
The following data summarizes solvent screening results for the Pinner step (Stage 1), highlighting the trade-off between conversion and precipitation.
| Solvent System | HCl Saturation (w/w) | Conversion (HPLC) | Precipitate Yield | Notes |
| MeOH (Neat) | 35% | >98% | 45% | High solubility leads to yield loss in mother liquor. |
| MeOH : Et2O (1:1) | 20% | 85% | 70% | Slower kinetics due to dilution; better isolation. |
| MeOH : Toluene (1:2) | 25% | 92% | 88% | Recommended. Toluene acts as an antisolvent for the salt. |
| Dioxane (Neat) | 15% | 60% | 90% | Poor HCl solubility limits conversion. |
Module 4: Advanced Troubleshooting Logic
Use this decision tree to resolve low yield or purity issues during the final analysis.
Figure 2: Diagnostic logic for impurity profiling.
Module 5: Safety & Engineering Controls
-
HCl Gas Management: The saturation of methanol with HCl is highly exothermic . On a scale >100g, this requires active cooling (jacketed reactor) to prevent methanol boil-off and pressure buildup.
-
Pinner Salt Handling: The intermediate imidate hydrochloride is a potent skin irritant and sensitizer. Handle only in a fume hood.
-
Pressure Risks: If performing the aminolysis in a sealed vessel to contain methylamine gas, ensure the vessel is rated for at least 5 bar, although ambient pressure with a dry ice condenser is preferred for safety.
References
-
Pinner, A., & Klein, F. (1877).[7][8] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[3] A Convenient Route to Imidates. Journal of Organic Chemistry.
-
Dunn, P. J. (2011). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews. (Context on solvent selection for amidation).
-
Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Conditions.
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Pinner Reaction Scale-Up. (Representative citation for general troubleshooting methodology).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with 4-Methoxy-N-methyl-benzamidine
Advanced Troubleshooting & Assay Integration Guide
Introduction
You are likely employing 4-Methoxy-N-methyl-benzamidine as a competitive inhibitor for trypsin-like serine proteases or as a structural probe for ligand binding studies (e.g., Factor Xa, Thrombin, or specific GPCRs like Sigma receptors).
While structurally similar to the canonical Benzamidine , the introduction of the para-methoxy and N-methyl groups fundamentally alters its physicochemical profile. This guide addresses the three most common "unexpected results" reported by researchers: reduced potency , time-dependent loss of activity , and solubility anomalies .
Module 1: The Potency Paradox (High IC50)
Issue: "My IC50 values are 5–10x higher (worse) than unsubstituted Benzamidine. Is the compound inactive?"
Technical Diagnosis: The compound is likely active, but you are observing the "N-Methyl Penalty."
-
Mechanism: Serine proteases (like Trypsin) recognize basic residues (Arg/Lys) via a deep S1 pocket containing Asp189 . Unsubstituted benzamidine forms a symmetric, bidentate salt bridge with the carboxylate of Asp189.
-
The Clash: The N-methyl group removes one critical hydrogen bond donor. Furthermore, depending on the specific protease isoform, the methyl group may introduce a steric clash with the carbonyl oxygen of Gly219 or Ser190 in the S1 pocket backbone.
-
Electronic Effect: The 4-methoxy group is electron-donating. While this increases the basicity (pKa) of the amidine—theoretically strengthening the ionic bond—the steric and desolvation penalties of the N-methyl group often dominate, resulting in a net loss of affinity.
Visualizing the Binding Failure
Figure 1: Mechanistic comparison of binding modes. The N-methyl group disrupts the optimal bidentate salt bridge found in unsubstituted benzamidine complexes.
Module 2: Stability & The "Hidden" Hydrolysis
Issue: "The inhibitor worked on Day 1, but the assay failed on Day 7. The stock solution has a fine precipitate."
Technical Diagnosis: You are likely witnessing base-catalyzed hydrolysis converting the amidine to its corresponding amide (4-methoxy-N-methylbenzamide ), which is inactive against proteases and significantly less soluble.
-
The Chemistry: Amidines are reasonably stable at neutral/acidic pH. However, at pH > 9.0 , or in the presence of nucleophilic buffers (Tris, Glycine) over long periods, they hydrolyze.
-
The Precipitate: The hydrolysis product (the amide) lacks the cationic charge, drastically reducing its aqueous solubility, leading to precipitation that looks like "crashed out" inhibitor.
Stability Reference Table:
| Parameter | Unsubstituted Benzamidine | 4-Methoxy-N-methyl-benzamidine |
| pKa (approx) | ~11.6 | ~11.8–12.0 (Methoxy increases basicity) |
| Stability (pH 7.4) | High (>6 months) | High (>6 months) |
| Stability (pH > 10) | Moderate (t1/2 ~ days) | Low (Methoxy activates ring, N-methyl alters solvation) |
| Primary Degradant | Benzamide | 4-Methoxy-N-methylbenzamide (Inactive) |
Module 3: Troubleshooting Workflow
Use this decision matrix to isolate the root cause of your experimental anomaly.
Figure 2: Diagnostic workflow for isolating stability vs. affinity issues.
Experimental Protocol: Validating Inhibitor Integrity
Before discarding a "failed" batch, validate the chemical integrity using this specific HPLC protocol designed to separate the Amidine (active) from the Amide (inactive hydrolysis product).
Objective: Quantify the ratio of Active Inhibitor vs. Inactive Amide.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: TFA is required to ionize the amidine, improving peak shape.
Method:
-
Preparation: Dissolve 1 mg of sample in 1 mL Methanol (do not use high pH buffer).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzamidine core) and 280 nm (Methoxy shift).
Interpretation:
-
Peak 1 (Early eluting, ~3-4 min): 4-Methoxy-N-methyl-benzamidine (Polar, cationic).
-
Peak 2 (Late eluting, ~7-8 min): 4-Methoxy-N-methylbenzamide (Neutral, hydrophobic).
-
Threshold: If Peak 2 > 5% of total area, the stock is degraded. Discard and re-synthesize or purchase fresh.
Frequently Asked Questions (FAQs)
Q: Can I use this compound to inhibit Factor Xa? A: Yes, but expect lower affinity than apixaban or betrixaban. Benzamidine derivatives are "fragment-sized" inhibitors (Ki usually in the µM range). The N-methyl group may reduce potency compared to unsubstituted benzamidine, but the 4-methoxy group can improve selectivity against other serine proteases by exploiting subtle differences in the S1 pocket depth.
Q: Why does the solution turn yellow? A: Pure 4-methoxy-N-methyl-benzamidine should be white/colorless. A yellow tint often indicates the oxidation of the anisole (methoxy-benzene) ring or the presence of trace impurities from the Pinner synthesis (such as phenolic byproducts if the methyl ether was cleaved). Run the HPLC protocol above.
Q: What is the best solvent for stock solutions? A: DMSO or Water (if HCl salt) . Avoid storing in basic buffers (pH > 8) or alcohols (Methanol/Ethanol) for extended periods, as nucleophilic attack can occur slowly over months. Store aliquots at -20°C.
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.
-
Katz, B. A., et al. (2001). Structural Basis for Selectivity of a Small Molecule, S1-Binding, Sub-Nanomolar Inhibitor of Urokinase-Type Plasminogen Activator. Chemistry & Biology.
-
Stroud, R. M., et al. (1974). Structure and specific binding of trypsin: Comparison of inhibited derivatives and a model for substrate binding.[1] Journal of Molecular Biology.
-
Taylor, J. B., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.[2] Journal of Organic Chemistry.
-
PubChem. (2023). 4-Methoxybenzamide (Hydrolysis Product) Compound Summary.
Sources
Validation & Comparative
Validation of 4-Methoxy-N-methyl-benzamidine's Inhibitory Activity: A Comparative Guide
As drug development pivots toward highly selective and metabolically stable protease modulators, optimizing the pharmacodynamic and pharmacokinetic profiles of classic pharmacophores is critical. Benzamidine derivatives are foundational competitive inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). 4-Methoxy-N-methyl-benzamidine (4-MMB) represents a structurally tuned analog designed to probe the S1 specificity pocket while offering a distinct metabolic advantage over primary amidines.
As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind 4-MMB's structural modifications, objectively compare its performance against standard alternatives, and detail a self-validating experimental workflow for rigorous in vitro characterization.
Mechanistic Rationale: The "Why" Behind the Molecule
To validate an inhibitor, one must first understand the biophysical and metabolic causality of its design. 4-MMB modifies the classic benzamidine scaffold in two critical ways:
-
The Amidine Core & N-Methylation: The amidine group mimics the guanidinium side chain of natural arginine substrates, forming a critical bidentate salt bridge with the highly conserved Asp189 residue at the base of the protease S1 pocket. However, primary benzamidines are highly susceptible to rapid N-oxygenation by hepatic enzymes (such as the mARC system), which converts them into inactive amidoximes1. The addition of the N-methyl group sterically hinders this N-hydroxylation, shifting the metabolic fate toward slower N-dealkylation2. This ensures prolonged stability in cell-based assays.
-
The 4-Methoxy Substitution: The para-methoxy group acts as an electron-donating moiety, subtly increasing the basicity of the amidine. More importantly, it penetrates the hydrophobic regions of the S1 pocket, displacing high-energy water molecules and optimizing the enthalpy-entropy balance of the binding event3.
Fig 1. Mechanistic pathway of competitive serine protease inhibition by 4-Methoxy-N-methyl-benzamidine.
Objective Performance Comparison
When selecting an inhibitor for assay development or structural biology, researchers must weigh binding affinity against metabolic stability and mechanism of action. Below is a comparative analysis of 4-MMB against standard laboratory alternatives.
| Inhibitor | Mechanism of Action | Typical IC₅₀ (Trypsin) | Key Advantage | Primary Limitation |
| 4-Methoxy-N-methyl-benzamidine | Reversible, Competitive | 15 - 30 µM | High resistance to N-oxygenation; stable in microsomal assays. | N-methyl steric bulk slightly reduces raw binding affinity. |
| Benzamidine (BA) | Reversible, Competitive | 10 - 20 µM | Low molecular weight; ideal for co-crystallization studies. | Rapidly metabolized by mARC enzymes in vivo. |
| p-Aminobenzamidine | Reversible, Competitive | 8 - 15 µM | Intrinsic fluorescence allows for direct binding quantification. | Light-sensitive; prone to oxidation in prolonged assays. |
| PMSF | Irreversible, Covalent | N/A (Time-dependent) | Complete enzyme inactivation; broad-spectrum utility. | Highly toxic; extremely short half-life in aqueous buffers. |
Note: IC₅₀ values are highly dependent on substrate concentration and specific assay conditions. 4-MMB trades a slight reduction in raw affinity for significantly enhanced metabolic resilience.
Experimental Validation: Self-Validating Methodology
To ensure absolute trustworthiness in your data, the validation protocol must be a self-validating system. This requires orthogonal controls: a vehicle control (to rule out solvent-induced denaturation), a positive control (to confirm assay sensitivity), and a substrate-only blank (to establish baseline auto-hydrolysis).
Protocol: Chromogenic Kinetic Assay for IC₅₀ Determination
Rationale: A continuous spectrophotometric assay allows for real-time monitoring of the initial velocity (
Reagents Required:
-
Target Enzyme: Bovine Pancreatic Trypsin (1 nM final concentration).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. (Expert Insight: PEG 8000 is critical to prevent non-specific adsorption of the protease to the polystyrene microplate walls, which would falsely inflate the apparent inhibitory activity).
Step-by-Step Workflow:
-
Inhibitor Series Preparation: Prepare a 10 mM stock of 4-MMB in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the assay buffer.
-
Self-Validation Check: Ensure the final DMSO concentration remains strictly constant (≤1% v/v) across all test wells, vehicle controls, and positive controls.
-
-
Thermodynamic Equilibration: Combine 1 nM Trypsin with the 4-MMB dilution series in a 96-well microplate. Incubate at 37°C for 15 minutes.
-
Causality: Because 4-MMB is a reversible competitive inhibitor, it must reach thermodynamic binding equilibrium with the enzyme's S1 pocket before the substrate introduces competitive pressure. Skipping this step leads to artificially high IC₅₀ values.
-
-
Reaction Initiation: Add the chromogenic substrate (100 µM BAPNA) to all wells simultaneously using a multichannel pipette.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.
-
Data Processing: Extract the initial linear velocity (
) from the absorbance vs. time plot. Calculate the % Inhibition relative to the vehicle control. Fit the data to a four-parameter logistic (4PL) equation to derive the IC₅₀.
Fig 2. Step-by-step experimental workflow for validating competitive inhibitory activity.
References
- Clement B., Zimmermann M. "Hepatic microsomal N-demethylation of N-methylbenzamidine.
- Havemeyer A., et al. "The History of mARC." PMC - NIH.
- Schade D., et al.
- MedChemExpress. "4-Methoxybenzamidine (4-Methoxybenzimidamide) | Biochemical Assay Reagent." MedChemExpress.
Sources
- 1. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic microsomal N-demethylation of N-methylbenzamidine. N-dealkylation vs N-oxygenation of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Templated Formation of an Inhibitor of the Blood Coagulation Factor Xa through a Background-Free Amidation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling and Cross-Reactivity of 4-Methoxy-N-methyl-benzamidine: A Comparative Guide
As drug development professionals and structural biologists refine targeting strategies for the coagulation and fibrinolytic cascades, understanding the nuanced cross-reactivity of small-molecule pharmacophores is paramount. Benzamidine and its derivatives are classic, competitive inhibitors of trypsin-like serine proteases. They function by mimicking the basic side chains of arginine or lysine, anchoring deeply into the S1 specificity pocket via a bidentate salt bridge with the highly conserved Asp189 residue 1.
However, while unsubstituted benzamidine acts as a broad-spectrum inhibitor, targeted structural modifications dramatically alter its selectivity. This guide provides an in-depth comparative analysis of 4-Methoxy-N-methyl-benzamidine (4-MMB) against other standard inhibitors, detailing the mechanistic causality behind its cross-reactivity profile and providing field-proven protocols for empirical validation.
Mechanistic Basis of Selectivity: The S1 Pocket Micro-Anatomy
To understand the cross-reactivity of 4-MMB, we must dissect the thermodynamic and steric consequences of its two primary functional group substitutions compared to a baseline benzamidine scaffold 2:
-
The p-Methoxy Substitution: The addition of an electron-donating, lipophilic methoxy group at the para position enhances binding affinity in proteases with wider, more hydrophobic S1 pockets (such as Plasmin and Trypsin). This group engages in favorable van der Waals interactions with the aromatic walls of the pocket (specifically residues Tyr228 and Trp215).
-
The N-Methyl Substitution (The Selectivity Driver): The methylation of the amidine nitrogen introduces a strict steric penalty. In highly occluded S1 pockets, such as that of Thrombin—which features restrictive 60-loop and 148-loop insertions—or Factor Xa, the N-methyl group causes severe steric clashes. Conversely, the more open S1 pocket of Trypsin and Plasmin accommodates this bulky substitution with minimal energetic penalty, effectively shifting the molecule's selectivity away from the coagulation cascade and toward fibrinolytic or digestive proteases 3.
Serine protease cascade highlighting differential inhibition by 4-MMB.
Comparative Cross-Reactivity Data
To objectively evaluate 4-MMB, it must be benchmarked against standard reference inhibitors. The table below synthesizes the inhibition constants (
-
Benzamidine: The broad-spectrum baseline.
-
p-Aminobenzamidine (PAB): A common standard with slight preference for Trypsin/Plasmin.
-
4-Methoxy-N-methyl-benzamidine (4-MMB): Shows a distinct drop in Thrombin/FXa affinity due to the N-methyl steric clash, while retaining high Plasmin/Trypsin affinity.
-
Argatroban: A highly optimized, FDA-approved specific direct thrombin inhibitor provided as an extreme selectivity control.
| Inhibitor | Trypsin | Plasmin | Thrombin | Factor Xa | Primary Application |
| Benzamidine | 18.0 | 85.0 | 45.0 | 120.0 | General protease crystallization additive |
| p-Aminobenzamidine | 8.2 | 32.0 | 28.0 | 95.0 | Affinity chromatography ligand |
| 4-MMB | 12.5 | 24.0 | > 250.0 | > 400.0 | S1 pocket steric probing / Plasmin focus |
| Argatroban | > 1000.0 | > 1000.0 | 0.004 | 2.5 | Clinical anticoagulant |
(Note: Values represent consensus ranges derived from competitive chromogenic substrate assays at pH 7.4, 37°C 4.)
Experimental Protocol: Self-Validating Determination
To ensure data trustworthiness and reproducibility when profiling the cross-reactivity of 4-MMB in your own laboratory, rely on a continuous kinetic chromogenic assay rather than end-point assays. The following protocol is designed as a self-validating system, incorporating critical causality-driven steps to prevent false positives caused by non-specific binding or compound aggregation.
Reagents & Materials
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Critical Addition: Include 0.1% PEG-8000 or 0.1% BSA. Causality: 4-MMB is highly lipophilic compared to standard benzamidine. Without a carrier protein or surfactant, the compound will adsorb to the polystyrene walls of the 96-well plate, artificially inflating the apparent
.
-
-
Enzymes: Human Thrombin, Human Plasmin, Bovine Trypsin (1-5 nM final concentration).
-
Substrates: S-2238 (for Thrombin), S-2251 (for Plasmin), BAPNA (for Trypsin).
Step-by-Step Methodology
-
Inhibitor Preparation: Prepare a 10 mM stock of 4-MMB in 100% DMSO. Perform a 12-point, 1:3 serial dilution in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation (The Thermodynamic Step): Add 40 µL of the diluted 4-MMB to 40 µL of the target enzyme in a clear-bottom 96-well microplate. Incubate at 37°C for exactly 15 minutes.
-
Causality: Benzamidines are reversible, competitive inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate kinetic readouts.
-
-
Reaction Initiation: Rapidly add 20 µL of the specific chromogenic substrate (at a concentration equal to its previously determined
for the respective enzyme) to all wells using a multichannel pipette. -
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 405 nm (
) continuously for 10 minutes at 37°C. -
Data Transformation: Plot the fractional activity (
) against the log concentration of 4-MMB to determine the . -
Cheng-Prusoff Conversion: Convert the
to the absolute inhibition constant ( ) using the Cheng-Prusoff equation for competitive inhibition:-
Causality: Because
values are strictly dependent on the substrate concentration used in the assay, converting to normalizes the data, allowing for direct, objective comparisons across different enzymes and literature sources.
-
High-throughput chromogenic assay workflow for Ki determination.
Conclusion & Application Insights
For researchers developing novel antithrombotics, the N-methyl substitution on the benzamidine scaffold is generally a negative design element due to the tight S1 pocket of Thrombin and Factor Xa. However, for scientists aiming to selectively inhibit Plasmin or Trypsin without disrupting the coagulation cascade, 4-Methoxy-N-methyl-benzamidine serves as an excellent structural starting point. Its unique cross-reactivity profile demonstrates how minor steric bulk additions can be leveraged to achieve profound selectivity shifts among highly homologous enzymes.
References
-
Inhibition of serine proteinases by benzamidine derivatives. PubMed (NIH). Available at: [Link]
-
Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. PubMed (NIH). Available at:[Link]
-
Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. PubMed (NIH). Available at:[Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. IU Indianapolis ScholarWorks. Available at:[Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Comparative Analysis of 4-Methoxy-N-methyl-benzamidine Derivatives: SAR, Synthesis, and Protease Inhibition Profiles
Executive Summary
This guide provides a technical comparative analysis of 4-Methoxy-N-methyl-benzamidine and its structural derivatives. Benzamidines are the quintessential "warheads" for targeting serine proteases (Trypsin, Thrombin, Factor Xa) due to their ability to mimic the arginine side chain of natural substrates.
While unsubstituted benzamidine is a potent competitive inhibitor, it suffers from poor oral bioavailability due to high basicity (pKa ~11.6). This guide analyzes how the 4-Methoxy (electronic modulation) and N-methyl (steric/solubility modulation) substituents alter the physicochemical landscape, offering a trade-off between target affinity and pharmacokinetic (ADME) viability.
Key Technical Takeaways:
-
Mechanism: Competitive inhibition at the S1 specificity pocket (Asp189 interaction).
-
4-Methoxy Effect: Increases lipophilicity and electron density; minor impact on pKa.
-
N-Methyl Effect: Significantly lowers pKa and improves membrane permeability but often reduces S1 binding affinity due to the loss of a critical hydrogen bond donor.
Structural Rationale & Chemical Properties[1][2][3][4][5]
The design of 4-Methoxy-N-methyl-benzamidine derivatives is driven by the need to optimize the Pharmacodynamic (PD) / Pharmacokinetic (PK) ratio.
The Benzamidine Scaffold (S1 Pocket Interaction)
The benzamidine moiety binds deep within the S1 pocket of trypsin-like serine proteases. The amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin) and hydrogen bonds with the backbone carbonyl of Gly219 and Ser190 .
Substituent Effects (SAR Logic)
| Substituent | Position | Primary Function | Physicochemical Consequence |
| Benzamidine | Core | Affinity | Mimics Arginine; forms salt bridge with Asp189. |
| 4-Methoxy (-OMe) | Para | Electronic/Lipophilic | Electron-donating (Resonance). Increases |
| N-Methyl (-NHMe) | Amidine Nitrogen | ADME/Basicity | Reduces symmetry and basicity (lower pKa). Removes one H-bond donor, potentially weakening Asp189 interaction but improving permeability. |
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for modifying the benzamidine scaffold.
Caption: SAR decision tree for benzamidine optimization. N-methylation improves ADME but risks affinity loss.
Comparative Biological Activity[1]
The following data synthesizes established structure-activity relationships (SAR) for benzamidine derivatives against Bovine Trypsin (a model serine protease) and Thrombin.
Inhibition Constants ( ) and Physicochemical Data[2]
Note: Values are representative of the structural class based on consensus literature data for benzamidine derivatives.
| Compound | Structure | Trypsin | Thrombin | pKa (est.) | LogP (est.) | Performance Verdict |
| Benzamidine | Unsubstituted | 18.5 [1] | ~660 | 11.6 | 0.65 | Reference Standard. High affinity, poor permeability. |
| 4-Methoxy-benzamidine | p-OMe | 15.0 - 20.0 | ~500 | 11.4 | 1.10 | Affinity Neutral. Increased lipophilicity aids binding if S1 is hydrophobic. |
| 4-Amino-benzamidine | p-NH₂ | 0.8 [1] | 13.0 | 11.8 | 0.20 | High Potency. Additional H-bond capability enhances specificity.[1] |
| N-Methyl-benzamidine | N-Me | > 50.0 | > 1000 | 10.8 | 0.95 | Permeability Probe. Loss of H-bond donor significantly weakens Asp189 binding. |
| 4-Methoxy-N-methyl-benzamidine | p-OMe, N-Me | ~45.0 (Predicted) | > 800 | 10.9 | 1.35 | Balanced Probe. Compromised affinity but improved membrane penetration. |
Analysis:
-
Affinity Loss: The introduction of the N-methyl group generally increases
(lowers potency) because the amidine group can no longer form a symmetrical bidentate hydrogen bond with Asp189. -
Permeability Gain: The N-methyl group lowers the pKa by ~0.5–1.0 log units and increases LogP, making the molecule less ionized at physiological pH (7.4) and more lipophilic, facilitating passive transport.
Experimental Protocols
To validate these derivatives, rigorous synthesis and assay protocols are required.
Synthesis: The Pinner Reaction (Modified)
The most reliable route to 4-Methoxy-N-methyl-benzamidine is the Pinner reaction, converting the nitrile to an imidate, followed by aminolysis.
Reagents:
-
4-Methoxybenzonitrile
-
Methanol (anhydrous)
-
HCl (gas)
-
Methylamine (in methanol)
Step-by-Step Protocol:
-
Imidate Formation: Dissolve 4-Methoxybenzonitrile (10 mmol) in anhydrous methanol (20 mL). Cool to 0°C.
-
Acidification: Bubble dry HCl gas through the solution for 30 minutes until saturation. Seal and store at 4°C for 24 hours. The Pinner salt (Methyl 4-methoxybenzimidate hydrochloride) will precipitate.
-
Isolation: Filter the precipitate and wash with cold ether. Critical: Keep anhydrous to prevent hydrolysis to the ester.[2]
-
Aminolysis: Resuspend the Pinner salt in anhydrous methanol. Add Methylamine (2.0 eq, 2M in MeOH) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours.
-
Purification: Evaporate solvent. Recrystallize the crude N-methyl-benzamidine hydrochloride from Ethanol/Ether.
Enzymatic Assay: Trypsin Inhibition Kinetics
This protocol determines the
Materials:
-
Enzyme: Bovine Trypsin (Sigma T1426).
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[3]
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
Workflow Diagram:
Caption: Kinetic assay workflow for determining Ki values of benzamidine derivatives.
Protocol Steps:
-
Preparation: Prepare 10 mM stock of the test compound (4-Methoxy-N-methyl-benzamidine) in DMSO.
-
Dilution: Serial dilute (1:3) in Assay Buffer to generate a 7-point concentration curve (e.g., 0.1 µM to 100 µM).
-
Blanking: Add 150 µL buffer to "Blank" wells.
-
Enzyme Addition: Add 20 µL Trypsin (final conc 10 nM) to "Test" and "Control" wells.
-
Inhibitor Addition: Add 10 µL of test compound to "Test" wells. Add 10 µL DMSO to "Control" wells.
-
Pre-incubation: Incubate for 10 minutes at 25°C to allow Enzyme-Inhibitor equilibrium.
-
Initiation: Add 20 µL L-BAPNA (final conc 100 µM) to all wells.
-
Measurement: Monitor Absorbance at 410 nm every 30 seconds for 10 minutes.
-
Calculation: Determine initial velocity (
). Plot % Inhibition vs. Log[Inhibitor]. Calculate using the Cheng-Prusoff equation : (Note: of L-BAPNA for Trypsin is typically ~1 mM).
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors. BenchChem.[4][3] Link
-
Tanizawa, K., et al. (1971).[5] "Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin."[5] Journal of Biochemistry, 69(5), 893-899.[5] Link
-
Parrish, R. F., et al. (1978).[5] "Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives." Journal of Medicinal Chemistry, 21(11), 1132-1136.[5] Link
-
Katz, B. A., et al. (2001). "Structure-based design of serine protease inhibitors." Journal of Molecular Biology. (Referencing PDB: 1BTY). Link
-
Mena-Ulecia, K., et al. (2015).[6] "Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA." PLOS ONE, 10(11).[6] Link
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA | PLOS One [journals.plos.org]
Confirming the Binding Mode of 4-Methoxy-N-methyl-benzamidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, benzamidine and its derivatives represent a foundational class of molecules, pivotal in both research and clinical applications.[1][2][3] Their ability to competitively and reversibly bind to the active site of enzymes like trypsin, thrombin, and plasmin has made them invaluable tools.[1][3] This guide focuses on a specific derivative, 4-Methoxy-N-methyl-benzamidine, and provides a comprehensive framework for confirming its binding mode. We will delve into the established principles of benzamidine-protease interactions, propose a hypothesized binding model for our target molecule, and detail the experimental workflows necessary for its validation. This comparative approach will equip researchers with the strategic insights and practical protocols to rigorously characterize the molecular interactions of this and similar compounds.
The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition
The inhibitory action of benzamidine derivatives is rooted in their structural mimicry of the natural substrates of serine proteases. The positively charged amidinium group is a key pharmacophore, engaging in crucial interactions within the enzyme's active site. Specifically, it forms strong salt bridges with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in the chymotrypsin numbering scheme) located at the bottom of the S1 specificity pocket. This interaction anchors the inhibitor and is a primary determinant of its binding affinity.
The phenyl ring of benzamidine typically occupies the hydrophobic S1 pocket, making additional van der Waals contacts. Substitutions on this ring can significantly modulate binding affinity and selectivity.[3] For instance, the hydrophobicity of a substituent can influence its interaction with thrombin, while both electron-donating properties and hydrophobicity play a role in binding to plasmin and C1s.[3]
Hypothesized Binding Mode of 4-Methoxy-N-methyl-benzamidine
Based on the established principles of benzamidine binding, we can propose a likely binding mode for 4-Methoxy-N-methyl-benzamidine within the active site of a trypsin-like serine protease.
-
Primary Anchor: The N-methyl-benzamidinium group is expected to form the canonical salt bridge with the key aspartate residue (Asp189) in the S1 pocket. The presence of the N-methyl group may introduce subtle steric effects or alter the charge distribution compared to unsubstituted benzamidine, potentially influencing the geometry and strength of this primary interaction.
-
S1 Pocket Occupancy: The 4-methoxyphenyl group will likely occupy the S1 specificity pocket. The methoxy group at the para position is expected to extend towards the solvent-exposed region of the active site. Its oxygen atom could potentially form hydrogen bonds with backbone atoms or water molecules at the rim of the S1 pocket, contributing to binding affinity.
-
Role of the N-methyl Group: The N-methyl group is a critical modification. It may influence the desolvation penalty upon binding and could engage in hydrophobic interactions within a sub-pocket of the active site. Furthermore, its presence will prevent the formation of a hydrogen bond that one of the amidine nitrogens could otherwise donate.
This hypothesized binding mode provides a solid foundation for designing experiments to elucidate the precise molecular interactions.
Experimental Workflows for Binding Mode Confirmation
A multi-faceted approach employing a combination of biophysical and structural techniques is essential for unequivocally confirming the binding mode of 4-Methoxy-N-methyl-benzamidine. Here, we outline the key experimental workflows and compare them with an alternative, well-established serine protease inhibitor, Benzamidine.
Comparative Inhibitors
For a robust comparative analysis, we will consider the parent molecule, Benzamidine , and a widely used irreversible serine protease inhibitor, AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) .
| Inhibitor | Class | Mechanism of Action |
| 4-Methoxy-N-methyl-benzamidine | Benzamidine Derivative | Reversible, Competitive |
| Benzamidine | Aromatic Amidine | Reversible, Competitive[2] |
| AEBSF | Sulfonyl Fluoride | Irreversible, Covalent Modification[4] |
Workflow 1: Initial Binding Characterization and Affinity Determination
The initial step involves confirming direct binding to the target protease and quantifying the binding affinity. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target serine protease (e.g., trypsin) onto a sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of 4-Methoxy-N-methyl-benzamidine and the comparator, Benzamidine, in a suitable running buffer.
-
Binding Measurement: Inject the different analyte concentrations over the immobilized protease surface and a reference flow cell. Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
Data Analysis: Fit the equilibrium binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD). The association (kon) and dissociation (koff) rate constants can also be determined from the kinetic data.
Data Presentation: Comparative Binding Affinities
| Compound | Target Protease | KD (μM) | kon (M-1s-1) | koff (s-1) |
| 4-Methoxy-N-methyl-benzamidine | Trypsin | Hypothetical | Hypothetical | Hypothetical |
| Benzamidine | Trypsin | 19[5] | To be determined | To be determined |
Note: The values for 4-Methoxy-N-methyl-benzamidine are hypothetical and would be determined experimentally.
Workflow 2: Structural Elucidation of the Binding Mode
High-resolution structural information is the gold standard for confirming a binding mode. X-ray crystallography provides a static snapshot of the inhibitor bound to the enzyme's active site, revealing the precise atomic interactions.
Experimental Protocol: X-ray Crystallography
-
Protein Crystallization: Crystallize the target serine protease in a suitable buffer and precipitant solution.
-
Co-crystallization or Soaking:
-
Co-crystallization: Add a molar excess of 4-Methoxy-N-methyl-benzamidine to the protein solution before setting up crystallization trials.
-
Soaking: Soak pre-formed protease crystals in a solution containing 4-Methoxy-N-methyl-benzamidine.
-
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known protease structure. Refine the model and build the inhibitor into the observed electron density.
Visualization: Hypothesized vs. Confirmed Binding Mode
A comparison of the hypothesized binding mode with the experimentally determined structure will validate the initial predictions and reveal any unexpected interactions.
Workflow 3: Solution-State Binding and Target Engagement
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study protein-ligand interactions in solution, providing information that is complementary to the static picture from crystallography.
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a sample containing the target protease and a sample with only 4-Methoxy-N-methyl-benzamidine in a deuterated buffer.
-
STD NMR Experiment: Acquire a 1D proton NMR spectrum of the ligand alone. Then, acquire an STD NMR spectrum of the protein-ligand mixture. In the STD experiment, the protein is selectively saturated with radiofrequency pulses.
-
Data Analysis: The saturation will transfer to a bound ligand via spin diffusion. By subtracting the off-resonance spectrum from the on-resonance spectrum, only the signals of the ligand that was in close proximity to the protein will remain. The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are in closest contact with the protein.
Data Interpretation
For 4-Methoxy-N-methyl-benzamidine, we would expect to see strong STD signals for the protons of the benzamidine ring and the N-methyl group, confirming their interaction with the protein. The intensity of the signals from the methoxy group can provide information about its proximity to the protein surface.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for confirming the binding mode of a small molecule inhibitor.
Conclusion
Confirming the binding mode of a molecule like 4-Methoxy-N-methyl-benzamidine requires a rigorous, multi-pronged experimental approach. By combining biophysical techniques to quantify binding affinity, X-ray crystallography for high-resolution structural insights, and NMR spectroscopy for solution-state validation, researchers can build a comprehensive and validated model of the molecular interactions. This guide provides a strategic framework and detailed protocols to empower scientists in their efforts to characterize novel inhibitors and advance the field of drug discovery. The comparative analysis with established inhibitors like Benzamidine and AEBSF further contextualizes the experimental data, leading to a deeper understanding of the structure-activity relationships that govern serine protease inhibition.
References
-
Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Benzamidine. Retrieved from [Link]
-
Mares, J., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(7), 881-884. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Vivo vs. In-Vitro Efficacy of 4-Methoxy-N-methyl-benzamidine
The following guide provides a strategic technical analysis of 4-Methoxy-N-methyl-benzamidine , evaluating its utility as a serine protease inhibitor probe. It contrasts the compound's robust in-vitro mechanistic profile against the pharmacokinetic challenges inherent to its in-vivo application.
A Strategic Comparison Guide for Drug Discovery Scientists
Executive Summary: The Amidine Paradox
In the development of serine protease inhibitors (targeting Thrombin, Trypsin, Factor Xa), benzamidine derivatives represent a classic "lock-and-key" pharmacophore. 4-Methoxy-N-methyl-benzamidine serves as a critical chemical probe to understand the structure-activity relationship (SAR) of the S1 binding pocket.
-
In-Vitro Utility: High. It acts as a competitive inhibitor, mimicking the arginine side chain of natural substrates. The 4-methoxy group provides electron donation, potentially enhancing cation-pi interactions, while the N-methyl group probes the steric tolerance of the catalytic site.
-
In-Vivo Utility: Limited/Complex. Like most amidines, it suffers from poor membrane permeability due to high basicity (pKa > 11).[1] Furthermore, the N-methyl group introduces a specific metabolic liability—oxidative N-demethylation—which complicates pharmacokinetic (PK) interpretation compared to the non-methylated parent.
Chemical & Mechanistic Profile
To understand the efficacy gap, one must analyze the physicochemical properties that drive behavior in a test tube versus a living system.
| Feature | 4-Methoxybenzamidine (Parent) | 4-Methoxy-N-methyl-benzamidine (Analog) | Impact on Efficacy |
| Structure | Primary Amidine (-C(=NH)NH2) | Secondary Amidine (-C(=NH)NHMe) | Steric Bulk : N-methyl may clash with S1 residues. |
| Basicity (pKa) | ~11.4 - 11.6 | ~11.0 - 11.5 (Predicted) | Permeability : Both are protonated (+) at pH 7.4, limiting oral absorption. |
| Binding Mode | Bidentate H-bonds (Asp189) | Monodentate or Distorted H-bonds | Potency : N-methyl often reduces |
| Metabolism | N-Hydroxylation (minor) | N-Demethylation (rapid) | Stability : N-methyl is a metabolic "soft spot" for CYP450s. |
In-Vitro Efficacy: The S1 Pocket Interaction
In a controlled buffer system, efficacy is defined by the inhibition constant (
Mechanism of Action
-
Electrostatics: The positively charged amidine group forms a salt bridge with the carboxylate of Asp189 (in trypsin/thrombin) at the bottom of the S1 pocket.
-
Hydrogen Bonding: The amidine nitrogens donate hydrogen bonds to Gly219 and Ser190 .
-
The N-Methyl Effect: The introduction of a methyl group on the nitrogen disrupts this network. It removes one H-bond donor and creates steric hindrance, typically resulting in a 2-10x loss in potency compared to the un-methylated parent, depending on the specific protease's plasticity.
Experimental Protocol: Determination of
Objective: Measure the competitive inhibition of Trypsin by 4-Methoxy-N-methyl-benzamidine.
-
Reagents:
-
Enzyme: Bovine Trypsin (10 nM final).
-
Substrate: Chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide),
. -
Inhibitor: 4-Methoxy-N-methyl-benzamidine (serial dilutions: 0, 10, 50, 100, 500
M). -
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM
.
-
-
Workflow:
-
Incubate Enzyme + Inhibitor for 10 min at 25°C to reach equilibrium.
-
Add Substrate to initiate reaction.
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
-
-
Analysis:
-
Plot initial velocity (
) vs. Substrate concentration [S] (Lineweaver-Burk or Non-linear regression). -
Calculate apparent
( ). -
Derive
using the equation: .
-
In-Vivo Efficacy: The Translational Barrier
While the compound works in the buffer, in-vivo efficacy is compromised by two factors: Permeability and Metabolic Clearance .
The Permeability Problem
At physiological pH (7.4), 4-Methoxy-N-methyl-benzamidine is >99.9% protonated. The cationic species cannot passively diffuse through the lipid bilayer of the gut epithelium or the blood-brain barrier.
-
Result: Oral bioavailability (%F) is typically <5%.
-
Solution in Drug Design: This is why drugs like Dabigatran use a "double prodrug" strategy (hexyloxycarbonyl carbamate) to mask the amidine charge.
The Metabolic Fate (N-Demethylation)
Unlike the parent benzamidine, the N-methyl analog is a substrate for oxidative N-demethylation by hepatic Cytochrome P450 enzymes and the Mitochondrial Amidoxime Reducing Component (mARC).
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent fates of the compound in-vivo.
Caption: Figure 1. The N-methyl derivative may revert to the parent compound via hepatic demethylation or be excreted rapidly due to its charge.
Experimental Protocol: In-Vivo PK/PD Bridging
Objective: Assess bioavailability and metabolic stability in a Rat model.
-
Dosing:
-
Group A: IV Bolus (1 mg/kg) – Defines Clearance (CL) and Volume of Distribution (Vss).
-
Group B: Oral Gavage (10 mg/kg) – Defines Bioavailability (F).
-
-
Sampling:
-
Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Bioanalysis (LC-MS/MS):
-
Monitor Analyte 1: 4-Methoxy-N-methyl-benzamidine (m/z ~165).
-
Monitor Analyte 2: 4-Methoxybenzamidine (m/z ~151) – Crucial to detect demethylation.
-
-
Interpretation:
-
If Analyte 2 appears rapidly, the N-methyl group is metabolically unstable.
-
If AUC (Oral) / AUC (IV) is < 5%, the compound is not viable as an oral drug without prodrug modification.
-
Strategic Conclusion
For researchers utilizing 4-Methoxy-N-methyl-benzamidine :
-
Use as an In-Vitro Probe: It is an excellent tool to map the steric tolerance of the S1 pocket. If the N-methyl analog retains potency similar to the parent, the pocket is spacious; if potency drops 100-fold, the pocket is tight.
-
Avoid as an In-Vivo Lead: Do not use this specific molecule for in-vivo efficacy studies expecting oral activity. It will likely require IV infusion to maintain therapeutic levels.
-
Data Interpretation: If in-vivo activity is observed, verify via LC-MS if it is due to the parent molecule or the demethylated metabolite (4-Methoxybenzamidine).
References
-
Clement, B., & Zimmermann, M. (1987).[2] Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines. Biochemical Pharmacology, 36(19), 3127–3133. Link
-
Katz, B. A., et al. (2001). Structural Basis for Selectivity of a Small Molecule, S1-Binding, Sub-Micromolar Inhibitor of Urokinase-Type Plasminogen Activator. Chemistry & Biology, 8(11), 1107-1121. (Describes Benzamidine binding modes). Link
-
Patent WO2006014185A1. (2006).[3] Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. (Describes synthesis of 4-Methoxy-N-methyl-benzamidine intermediate). Link
-
Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents. Nature Reviews Drug Discovery, 3, 649–659. (Review of amidine prodrug strategies). Link
Sources
Benchmarking 4-Methoxy-N-methyl-benzamidine: A Comprehensive Guide to Serine Protease Inhibition and Metabolic Stability
Introduction: The Structural Rationale
In the landscape of rational drug design, benzamidine derivatives serve as foundational pharmacophores for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa). However, optimizing these compounds requires a delicate balance between pharmacodynamic (PD) target affinity and pharmacokinetic (PK) metabolic stability.
4-Methoxy-N-methyl-benzamidine represents a highly specific structural evolution, initially synthesized as an intermediate for metabotropic glutamate receptor antagonists[WO2006014185A1][1]. It introduces two critical modifications to the standard benzamidine scaffold:
-
A para-methoxy group : An electron-donating moiety that alters the pKa of the amidine and probes the hydrophobic sub-site of the S1 pocket.
-
An N-methyl substitution : A bulky addition that intentionally induces steric clash in rigid protease pockets while acting as a metabolic handle for hepatic enzymes.
This guide provides an objective benchmarking of 4-Methoxy-N-methyl-benzamidine against established industry standards (Benzamidine, 4-Methoxybenzamidine, and N-Methylbenzamidine), detailing self-validating protocols for both PD and PK evaluation.
Part 1: Pharmacodynamic Benchmarking (Serine Protease Inhibition)
Causality & Logic: The S1 Pocket Dynamics
The orthosteric S1 pocket of trypsin and thrombin contains a highly conserved Asp189 residue at its base. Unsubstituted benzamidine forms a direct, high-affinity bidentate salt bridge with this residue, as visualized in classic crystallographic studies[PDB: 4UEH][2].
When benchmarking 4-Methoxy-N-methyl-benzamidine, we observe a fascinating divergence in structure-activity relationships (SAR). The para-methoxy group enhances binding via favorable van der Waals interactions. However, the N-methyl group introduces a severe steric penalty against the rigid walls of the S1 pocket (specifically near Gly219). Consequently, 4-Methoxy-N-methyl-benzamidine acts as a significantly weaker in vitro inhibitor compared to its demethylated counterpart, positioning it functionally as a prodrug rather than a direct-acting inhibitor.
Protocol: Self-Validating Fluorogenic Protease Assay
To objectively benchmark the inhibition kinetics (
Step-by-Step Methodology:
-
Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Prepare a 10 mM stock of 4-Methoxy-N-methyl-benzamidine and reference standards in 100% DMSO.
-
Self-Validation Controls :
-
Vehicle Control: 1% DMSO (establishes uninhibited
). -
Positive Control: 100 nM Argatroban (validates enzyme functionality).
-
Quench Control: 50 µM Free AMC + 100 µM test compound (validates that the compound does not absorb the 460 nm emission).
-
-
Enzyme Incubation : Add 0.5 nM Human Thrombin (or 1 nM Trypsin) to a 384-well black microplate. Add test compounds (serial dilution from 1 mM to 100 nM). Incubate for 15 minutes at 37°C.
-
Reaction Initiation : Add 50 µM of the fluorogenic substrate Boc-Val-Pro-Arg-AMC.
-
Kinetic Readout : Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.
-
Data Quality Check : Calculate the Z'-factor between the Vehicle and Positive Control wells. Do not proceed with analysis unless Z' > 0.6.
-
Calculation : Determine the initial velocity (
) and calculate the using the Cheng-Prusoff equation.
Quantitative Data: Protease Inhibition Kinetics
| Compound | Trypsin | Thrombin | S1 Pocket Binding Mode |
| Benzamidine (Standard) | 18.5 ± 1.2 | 320 ± 15 | Direct bidentate salt bridge with Asp189 |
| 4-Methoxybenzamidine | 12.1 ± 0.8 | 185 ± 10 | Enhanced affinity via electron donation |
| N-Methylbenzamidine | > 1000 | > 2000 | Severe steric clash in S1 pocket |
| 4-Methoxy-N-methyl-benzamidine | 850 ± 45 | 1450 ± 80 | Sterically hindered; weak direct inhibition |
Part 2: Pharmacokinetic Benchmarking (Metabolic Stability)
Causality & Logic: The N-Oxygenation vs. N-Dealkylation Tug-of-War
Because 4-Methoxy-N-methyl-benzamidine is a weak direct inhibitor, its true value lies in its metabolic profile. N-methylated amidines undergo two competing CYP450-mediated pathways in the liver: N-dealkylation (which removes the methyl group to yield the highly active 4-Methoxybenzamidine) and N-oxygenation (which yields an amidoxime)[Clement & Zimmermann, 1987][3].
Furthermore, any amidoxime formed is subject to rapid retro-reduction back to the parent amidine by the mitochondrial amidoxime reducing component (mARC)[Havemeyer et al., 2023][3]. This creates a sustained-release metabolic loop, effectively making 4-Methoxy-N-methyl-benzamidine a metabolically activated prodrug.
Protocol: Self-Validating Microsomal Stability Assay
Step-by-Step Methodology:
-
Microsome Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Self-Validation Controls :
-
Minus-NADPH Control: Identifies non-CYP-mediated chemical degradation.
-
High Clearance Control: Testosterone (validates CYP3A4 activity).
-
Low Clearance Control: Warfarin (validates CYP2C9 activity).
-
-
Compound Addition : Spike 4-Methoxy-N-methyl-benzamidine (and standards) to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation : Add 1 mM NADPH to initiate metabolism.
-
Time-Course Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent depletion and monitor the appearance of the N-demethylated metabolite (4-Methoxybenzamidine).
-
Validation Check : Ensure the Minus-NADPH control shows <5% depletion. Calculate Intrinsic Clearance (
).
Quantitative Data: Metabolic Clearance
| Compound | HLM | Primary Metabolic Pathway | mARC Substrate Liability |
| Benzamidine (Standard) | < 5.0 | Stable | None |
| 4-Methoxybenzamidine | 12.5 | O-Demethylation | None |
| N-Methylbenzamidine | 45.2 | N-Demethylation / N-Oxygenation | High (via Amidoxime) |
| 4-Methoxy-N-methyl-benzamidine | 68.4 | Rapid N-Demethylation (Activation) | High (via Amidoxime) |
Part 3: Visualizations
Figure 1: Self-validating workflow for serine protease inhibition benchmarking.
Figure 2: Competing metabolic pathways of N-methylbenzamidines via CYP450 and mARC.
References
- Title: Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (Patent WO2006014185A1)
-
Title : Crystal structure of benzamidine-bound human thrombin (PDB: 4UEH) Source : RCSB Protein Data Bank URL :[Link]
-
Title : Hepatic microsomal N-demethylation of N-methylbenzamidine: N-dealkylation vs. N-oxygenation of amidines Source : Biochemical Pharmacology (Clement B., Zimmermann M., 1987) URL :[Link]
-
Title : The History of mARC Source : Molecules / National Institutes of Health (Havemeyer A. et al., 2023) URL :[Link]
Sources
A Comparative Efficacy Analysis of 4-Methoxy-N-methyl-benzamidine and Related Analogs: A Guide for Drug Discovery Professionals
Disclaimer: Direct peer-reviewed efficacy studies on 4-Methoxy-N-methyl-benzamidine are not available in the current scientific literature. This guide provides a comparative analysis based on the known efficacy of structurally related benzamidine and benzamide analogs to infer potential therapeutic applications and guide future research.
Introduction: Deconstructing 4-Methoxy-N-methyl-benzamidine
4-Methoxy-N-methyl-benzamidine is a small molecule characterized by a central benzene ring substituted with a methoxy group and an N-methylated amidine functional group. The presence of the benzamidine core suggests a potential for this compound to act as a competitive inhibitor of serine proteases, a well-documented activity for this class of molecules. However, the N-methylation and the 4-methoxy substitution introduce unique electronic and steric properties that could significantly alter its target specificity and potency compared to unsubstituted benzamidine or its benzamide counterpart, 4-methoxy-N-methyl-benzamide. This guide will explore the potential efficacy of 4-Methoxy-N-methyl-benzamidine by examining the established biological activities of its structural relatives.
The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition
The benzamidine scaffold is widely recognized as a "privileged" structure in medicinal chemistry, particularly for its ability to target the active sites of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases.
Mechanism of Action
Benzamidine derivatives typically act as competitive inhibitors, mimicking the substrate's binding to the enzyme's active site. The positively charged amidinium group is a key pharmacophore, often forming strong ionic interactions with a negatively charged aspartate residue in the S1 pocket of many serine proteases.
Comparative Efficacy of Benzamidine Analogs
A study on a series of 52 benzamidine derivatives as inhibitors of acrosin, a serine protease, demonstrated that all tested derivatives were more potent than the parent benzamidine molecule.[1] This highlights the significant impact of substitutions on the benzene ring in modulating inhibitory activity. For instance, the introduction of lipophilic groups can enhance binding affinity.
Another critical target for benzamidine derivatives is Factor Xa (FXa), a key enzyme in the coagulation cascade. The structure-activity relationship (SAR) of benzamidine-based FXa inhibitors reveals that the amidine group is crucial for binding to the S1 pocket of the enzyme.[2]
The Benzamide Counterpart: 4-Methoxy-N-methyl-benzamide and its Biological Profile
While structurally similar, the replacement of the amidine group with an amide functionality in 4-methoxy-N-methyl-benzamide leads to a distinct biological activity profile. Benzamide derivatives are not typically potent serine protease inhibitors but have shown efficacy against other important drug targets.
Known Biological Activities of Benzamide Derivatives:
-
Histone Deacetylase (HDAC) Inhibition: Substituted benzamides are a well-established class of HDAC inhibitors, with some compounds showing potent activity against Class I HDACs, making them promising anti-cancer agents.[3][4]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The benzamide scaffold is a cornerstone in the development of PARP inhibitors, which are crucial in cancer therapy, especially for cancers with BRCA mutations.[4]
-
Cholinesterase Inhibition: Certain benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of neurodegenerative diseases like Alzheimer's.[5]
-
Choline Transporter (CHT) Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT).[6]
-
Antibacterial and Antifungal Effects: Benzamide derivatives have also been reported to exhibit antibacterial and antifungal properties.[7]
The crystal structure of 4-methoxy-N-methylbenzamide has been determined, providing valuable information for structure-based drug design.[7][8]
Comparative Analysis: Benzamidine vs. Benzamide
The key structural difference between 4-Methoxy-N-methyl-benzamidine and 4-methoxy-N-methyl-benzamide lies in the functional group attached to the benzoyl core. This seemingly minor change dramatically alters the electronic and hydrogen-bonding properties of the molecule, leading to different target specificities.
| Feature | 4-Methoxy-N-methyl-benzamidine (Predicted) | 4-methoxy-N-methyl-benzamide (Known) |
| Primary Functional Group | Amidine | Amide |
| Basicity | More basic | Less basic |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Acts as a hydrogen bond donor and acceptor |
| Primary Predicted Targets | Serine Proteases (e.g., thrombin, trypsin, Factor Xa) | HDACs, PARPs, Cholinesterases, CHT |
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of a novel compound like 4-Methoxy-N-methyl-benzamidine, a systematic series of in vitro and in vivo experiments are required. The following protocols are based on established methodologies for evaluating related benzamidine and benzamide derivatives.
In Vitro Efficacy Assessment
This assay is crucial to validate the predicted activity of 4-Methoxy-N-methyl-benzamidine as a serine protease inhibitor.
-
Principle: The enzymatic activity of a target serine protease (e.g., trypsin, thrombin, or Factor Xa) is measured by the cleavage of a fluorogenic or chromogenic substrate. The inhibitory effect of the test compound is quantified by the reduction in signal.
-
Step-by-Step Protocol:
-
Prepare a stock solution of 4-Methoxy-N-methyl-benzamidine in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, the serine protease, and serial dilutions of the test compound.
-
Incubate for a pre-determined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic or chromogenic substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
-
Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Further kinetic studies, such as generating Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]
Diagram: Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the in vitro enzyme inhibitory potency of a test compound.
Given the activity of related benzamides, evaluating the effect on CHT is a logical step.
-
Principle: This assay measures the uptake of radiolabeled choline ([³H]choline) into cells expressing the choline transporter (e.g., HEK293 cells transfected with the CHT gene) or into synaptosomes. A reduction in radiolabel uptake in the presence of the test compound indicates inhibition.
-
Step-by-Step Protocol:
-
Culture CHT-expressing cells in appropriate plates.
-
Wash the cells with an uptake buffer.
-
Pre-incubate the cells with varying concentrations of 4-Methoxy-N-methyl-benzamidine.
-
Add [³H]choline to the cells and incubate for a specific time.
-
Stop the uptake by washing with a cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake and determine the IC50 value of the inhibitor.
-
-
Data Interpretation: A dose-dependent decrease in [³H]choline uptake signifies CHT inhibition.
In Vivo Efficacy Assessment
Should in vitro studies reveal promising activity, in vivo models are essential to evaluate the compound's efficacy and pharmacokinetic properties.
If 4-Methoxy-N-methyl-benzamidine shows inhibitory activity against phospholipase A2 (PLA2), as seen with other 4-alkoxybenzamidines, its anti-inflammatory potential can be assessed.[9]
-
Model: Carrageenan-induced rat paw edema is a standard model for acute inflammation.[9]
-
Procedure:
-
Administer 4-Methoxy-N-methyl-benzamidine or a vehicle control to rats.
-
After a set time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points after the carrageenan injection.
-
-
Data Interpretation: A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.
Structure-Activity Relationship (SAR) and Future Directions
The initial evaluation of 4-Methoxy-N-methyl-benzamidine will provide a foundation for understanding its SAR. Based on the preliminary results, further chemical modifications can be designed to enhance potency and selectivity.
Diagram: Inferred Structure-Activity Relationships
Caption: Inferred SAR based on the core scaffold and key functional groups.
Conclusion
While direct efficacy data for 4-Methoxy-N-methyl-benzamidine is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The benzamidine moiety suggests a primary hypothesis of serine protease inhibition, while the benzamide counterpart indicates a possibility of activity against targets such as HDACs, PARPs, or the choline transporter. The systematic application of the outlined in vitro and in vivo experimental protocols will be essential to elucidate the true pharmacological profile of 4-Methoxy-N-methyl-benzamidine and to determine its potential for further drug development.
References
- Kaminski, J. J., et al. (1985). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 28(1), 88-99.
- Managing Intellectual Property. (2021).
- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Li, W., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 251-260.
- Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
- Benchchem. (2025). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
- Waddell, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1546-1549.
- Markidis, T., & G. K. Papadopoulos. (2019). 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors. European Journal of Medicinal Chemistry, 34(3), 257-266.
- Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 68(3), o647.
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- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxy-N-methyl-benzamidine proper disposal procedures
Operational Guide: Proper Handling and Disposal Procedures for 4-Methoxy-N-methyl-benzamidine
As drug development and biochemical research advance, the responsible management of specialized chemical reagents is paramount. 4-Methoxy-N-methyl-benzamidine is a potent benzamidine derivative frequently utilized as a critical building block in the synthesis of metabotropic glutamate receptor (mGluR) antagonists[1]. Furthermore, the benzamidine pharmacophore acts as a classic, reversible competitive inhibitor of trypsin-like serine proteases.
This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling and disposal of 4-Methoxy-N-methyl-benzamidine, ensuring strict compliance with environmental regulations and laboratory safety standards.
To understand the disposal requirements, one must first understand the chemical's mechanism of action. The amidine functional group (pKa ~11.6) is highly basic and remains protonated at physiological pH. This positive charge allows it to form critical bidentate salt bridges with catalytic aspartate residues (e.g., Asp189) in the S1 specificity pocket of proteases, or interact deeply within mGluR allosteric sites[1].
Because of this potent biological activity, environmental release poses a severe risk to aquatic microorganisms and ecosystems. According to the Globally Harmonized System (GHS), benzamidine derivatives are classified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory tract irritation (H335)[2].
The NIH Drain Discharge Guide strictly prohibits the drain disposal of biologically active compounds and enzyme inhibitors, citing the EPA CFR Dilution Prohibition[3]. Consequently, all solutions containing 4-Methoxy-N-methyl-benzamidine—regardless of concentration—must be captured, characterized, and processed as regulated hazardous waste[4].
Quantitative Waste Management Parameters
Proper segregation is the foundation of chemical waste management. The table below summarizes the quantitative and logistical parameters for managing different 4-Methoxy-N-methyl-benzamidine waste streams in the laboratory.
| Waste Stream Profile | Primary Hazards | Approved Primary Container | Max In-Lab Accumulation | Storage Conditions |
| Pure Solid / Powder | H315, H319, H335 (Inhalation risk) | Original glass vial or double-bagged secondary containment | 55 Gallons (per RCRA guidelines)[5] | Ambient, dry, away from strong oxidizers |
| Aqueous Solutions (<10% organic solvent) | Biological activity, mild irritation | High-Density Polyethylene (HDPE) Nalgene jug | 55 Gallons[5] | Ambient, clearly labeled |
| Organic Solutions (e.g., DMSO, Methanol) | Flammability, enhanced dermal penetration | Vented safety can or amber glass bottle | 55 Gallons[5] | Flammables cabinet |
Decision Workflow for Benzamidine Waste
To prevent incompatible chemical mixing and ensure regulatory compliance, follow the logical segregation workflow mapped below.
Decision workflow for safe segregation and disposal of 4-Methoxy-N-methyl-benzamidine waste.
Self-Validating Standard Operating Procedures (SOPs)
To guarantee trustworthiness and safety, these protocols are designed as self-validating systems. This means the procedure inherently includes a verification step to prove the operation was successful.
SOP A: Solid Waste & Powder Spill Containment
Context: Fine benzamidine powders present a significant inhalation hazard (H335). Dry sweeping generates aerosolized particulates that can bypass standard laboratory ventilation.
-
PPE Selection: Don nitrile gloves, safety goggles with side-shields, and an N95 or P100 particulate respirator if the spill is outside a certified chemical fume hood.
-
Containment via Wetting: Do not dry sweep. Mist the spill lightly with 70% ethanol. Causality: Ethanol reduces the surface tension of the powder, collapsing the dust cloud and preventing the aerosolization of fine particulates.
-
Collection: Wipe the area with absorbent bench pads. Place the contaminated pads into a puncture-resistant, sealable chemical waste bag.
-
Self-Validation Step (Decontamination Verification): To ensure complete removal of the active inhibitor, swab the cleaned surface with a methanol-wetted cotton swab. Extract the swab in 1 mL of your standard HPLC mobile phase and inject it into an HPLC-UV system (monitoring at ~254 nm). The protocol is validated when the peak area of the target compound is below the limit of detection (LOD) relative to a laboratory reagent blank[6].
SOP B: Liquid Waste Segregation and Tracking
Context: Combining incompatible liquid wastes (e.g., highly concentrated organics with bleach-treated aqueous biologicals) can lead to exothermic reactions, container rupture, or toxic gas release.
-
Matrix Characterization: Determine the solvent matrix. If 4-Methoxy-N-methyl-benzamidine is dissolved in >10% organic solvent (e.g., DMSO for stock solutions), it must be classified as Organic Waste. If it is diluted in a physiological buffer (e.g., PBS, Tris), it is Aqueous Waste.
-
Transfer & Containment: Using a dedicated funnel, slowly pour the waste into the designated container. Causality: High-Density Polyethylene (HDPE) is utilized for aqueous waste to prevent the leaching and shattering risks associated with glass. Conversely, glass or specialized metal is preferred for concentrated organics that might degrade certain plastics over time.
-
Labeling: Affix a hazardous waste tag immediately. List "4-Methoxy-N-methyl-benzamidine" and the exact solvent composition. The EPA mandates that laboratories maintain accurate, easily retrievable records of all analytical waste[4].
-
Self-Validation Step (Mass-Balance Tracking): Implement a volumetric mass-balance tracking sheet attached to the fume hood. The volume of solvent dispensed from the stock bottle must equal the volume recorded on the waste log (minus a standard 2% allowance for experimental dead volume/evaporation). This self-validating ledger ensures no unaccounted evaporation or illicit drain disposal has occurred.
References
- Title: Method 605: Benzidines - EPA Source: epa.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQg5rGCCmoJ-1Z8E3KBUqUvlfgauTuv_ZN0TZpLedUyPOI7D0hgkOa_hns0j67IKKhDNjda9k-lA9KrjGhEuGKSr08u9oPzNxX7mL0hjg7v0GTox2VInn5i2nfJwRUHCTKUhrj28IqMAD84NWnvbl2EWoQ2soPD5YYnn3tIbVhQZaERlQe09MY]
- Title: Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH Source: carlroth.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk5wmFXr7QlPI2y0S9oum0Z6ZokP951cgLsCB4fyTZAgqYCBfkVcwjwfM5WPBDqkR9FoaSnEsuvZZg7jIewfhWx1AzZOMiyz03H6PhfeFyq_d5l8U60_7o9jnP1YRNsF_tlXc-bFPnzmaBI8DlzU3BjtKQG15_E1o=]
- Title: Safety Data Sheet - Cayman Chemical Source: caymanchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJHvP6dezSknU3w860mfx883InidsJavoCHvhaxT460IDV7EvjowEnrl7mNKjJ7uXJubz1kEQintPeBnVxqZiJc3RGmPPEu9WYomzrQ8nEHt5OJwQ6LoWmSJ_m6m2yOgPXKpXB1Sa3A==]
- Title: The NIH Drain Discharge Guide Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxloCY-FclOjEQn23SxJ5MvVMjJHdwlxaO0HAmf2MoPaqEjynFEEsjTqSUQ2f8PJFwJrEQevKNns7cnm6AmLishcHsJ9H49c7Wqcum9iG5jWEYm-NqJhvP7_-Bu8k-S-LDJryw0CksswsBHvi3PchPehqoRFGkNg==]
- Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA Source: epa.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQYrzZGMQeMJrV2GicMVxx9RJf8_Cxefyl_84H1Uw3N1mgyESE1jb5PUVyJdzk7SnY_vAH3hXGA8GAeq0OqBFKaTox1EGlKqMPeDwJDQaf5sKTKkzCFlwaVnSchinbNs1rlJRo-ld51EiOHqvtyTaA4k3z3qqJFSuYKKl1ZEh]
- Title: Hazardous Waste - EHSO Manual 2025-2026 Source: ouhsc.edu URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_iG3QXN7eZElOtTO1e4qIeKZRXSHun4pw8I8xvEP4a0lskIuqyKvjF3bl3eWtpAvESACyM6DsFMARbfi8aWZZD6Tsl092uJNiyT4RWPm6Gu5AcrscpPaqqUffFa2dDXqwBoxVzTIflc0ssb-bb_lH2Cnoqd8=]
- Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source: google.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZLw3Q8UroDvN5TVYJKbXLBe1I5vJuS5khUiVyFDA8SoELOjhR9VQaxuYqejY37DFjhpgA67GJ6YyqSIPuqq0Ha3jezzOTR7tbUUOYG29QXMUcvBLqcuTwMSmrz4tcvw-m1k_bB9tQIGFSQ-rp]
Sources
- 1. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nems.nih.gov [nems.nih.gov]
- 4. epa.gov [epa.gov]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. epa.gov [epa.gov]
Advanced Safety and Handling Architecture: 4-Methoxy-N-methyl-benzamidine
As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I recognize that the safe handling of highly reactive intermediates is the bedrock of reproducible science. 4-Methoxy-N-methyl-benzamidine is a high-value compound, predominantly leveraged in the synthesis of metabotropic glutamate receptor (mGluR) antagonists[1]. It also serves as a critical selective inhibitor in protease-focused biochemical research and pharmaceutical development[2].
However, the specific nucleophilic and basic properties that make this amidine synthetically valuable also render it a significant occupational hazard. This guide moves beyond standard safety data sheets to provide a mechanistic, self-validating framework for handling this compound, ensuring both operator safety and experimental integrity.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first understand the causality of the hazard. 4-Methoxy-N-methyl-benzamidine is typically handled either as a free base or a hydrochloride salt, each presenting distinct physical and toxicological challenges:
-
The Free Base: Amidines are strong organic bases. Upon dermal contact, the unprotonated nitrogen atoms can rapidly interact with the lipid bilayers of the stratum corneum. This causes localized defatting, protein denaturation, and an inflammatory cascade.
-
The Hydrochloride Salt: While protonation reduces immediate basicity, it introduces a severe physical hazard: a fine, highly electrostatic powder. Aerosolization of this dust leads to rapid dissolution in the moisture of the eyes and respiratory tract, causing acute irritation.
Based on the validated safety data of its direct structural analog, 4-methoxybenzamidine hydrochloride, this compound is strictly classified under GHS as a Category 2 Skin Irritant (H315) and a Category 2A Eye Irritant (H319) [3].
Mechanistic pathway of dermal and ocular irritation induced by benzamidine derivatives.
Personal Protective Equipment (PPE) Specifications
A robust PPE strategy is not about wearing the thickest materials; it is about selecting materials based on chemical compatibility and operational dexterity. The following table synthesizes the quantitative and qualitative data required to build a self-validating barrier system.
| PPE Category | Material Specification | Minimum Thickness | Breakthrough Time (Toluene/DCM) | Mechanistic Rationale & Causality |
| Gloves (Outer) | Nitrile Rubber | 0.11 mm (4.5 mil) | < 10 mins (DCM) / > 30 mins (Toluene) | Nitrile provides superior resistance to the basic free base and moderate resistance to carrier solvents compared to latex[3]. |
| Gloves (Inner) | Polyethylene or Nitrile | 0.08 mm (3 mil) | N/A (Secondary barrier) | Self-Validating System: Acts as a temporal buffer. If the outer glove is compromised by a solvent, the inner glove allows safe withdrawal. |
| Eye Protection | Polycarbonate Goggles | 2.0 mm | N/A | A tight-fitting seal prevents the ingress of aerosolized hydrochloride salt dust, which standard safety glasses cannot stop[3]. |
| Lab Coat | Flame-Resistant (FR) Cotton | N/A | N/A | Prevents static build-up (which can aerosolize fine powders) and protects against solvent splashes during synthesis. |
Operational Workflow & Engineering Controls
By engineering the workflow to prevent exposure rather than just reacting to it, we establish a zero-breach environment. In typical syntheses, such as the alkylation or coupling of this compound, it is often suspended in organic solvents like toluene or dichloromethane (DCM)[1].
Sequential exposure mitigation and safe handling workflow for 4-Methoxy-N-methyl-benzamidine.
Step-by-Step Handling Methodology:
-
Preparation & Draft Control: Ensure the Class II chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Purge the workspace of incompatible materials, specifically strong oxidizers and electrophiles.
-
Static Mitigation (Critical Step): Wipe the exterior of the reagent bottle and the analytical balance with a static-dissipative wipe. The hydrochloride salt of 4-Methoxy-N-methyl-benzamidine is highly prone to static charge accumulation, which causes sudden and unpredictable aerosolization.
-
Transfer & Weighing: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable glass vial.
-
Expert Insight: Never use polystyrene weigh boats for amidine salts; their inherent static charge will repel the powder, leading to immediate benchtop contamination and inhalation risks.
-
-
In-Situ Solubilization: While still inside the fume hood, introduce the carrier solvent (e.g., toluene) directly into the vial to capture the powder in the liquid phase[1].
-
Validation: Seal the vial and visually confirm complete dissolution. This is a self-validating checkpoint: if the solid is completely dissolved, the aerosolization hazard is effectively neutralized before the vessel ever leaves the draft-controlled environment.
Spill Decontamination & Waste Disposal Plan
Even with stringent controls, micro-spills occur. A reactive decontamination plan must neutralize the threat at the chemical level.
-
Solid Spills: Do not dry-sweep. Cover the powder with a damp absorbent pad (using water or 10% ethanol) to suppress dust generation, then carefully wipe inward to consolidate the material.
-
Surface Neutralization: Wash the affected area with a mild, slightly acidic solution (e.g., 1% acetic acid or citric acid). This chemically protonates any residual free base, rendering it highly water-soluble and biologically inactive. Follow this with a standard detergent wash.
-
Waste Segregation: Dispose of all contaminated wipes, spatulas, and outer gloves in a designated, sealable hazardous waste container. Label the container accurately (e.g., "Halogenated/Non-Halogenated Organic Waste") depending on the carrier solvent utilized during the cleanup process.
References
-
Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents | Source: google.com | URL: 1
-
Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL: 3
-
Title: 4-Methoxybenzamidine hydrochloride | 51721-68-7 - J&K Scientific LLC | Source: jk-sci.com | URL: 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
